Flubi-2
Description
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Structure
2D Structure
Properties
Molecular Formula |
C78H88N8O16S2 |
|---|---|
Molecular Weight |
1457.7 g/mol |
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-4-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]benzoic acid;2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/2C39H44N4O8S/c1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(38(48)49)29(19-23)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35;1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(29(19-23)38(48)49)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35/h2*11-16,19-21,30,33,36,44H,3-10,17-18,22H2,1-2H3,(H,48,49)(H2,40,41,50)/t2*30?,33-,36?/m00/s1 |
InChI Key |
SLQOWFJSMDSMPP-DSRQNWODSA-N |
Isomeric SMILES |
CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6 |
Canonical SMILES |
CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Foundational & Exploratory
Flubi-2: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubi-2 is a specialized fluorescent probe designed for the ratiometric measurement of pH. It is the hydrolyzed, membrane-impermeant form of its precursor, Flubida-2. This compound's core structure is a conjugate of biotin and fluorescein, which endows it with its pH-sensitive fluorescence properties. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and experimental applications of this compound.
Chemical Structure and Properties
This compound is derived from Flubida-2, a conjugate of biotin and fluorescein diacetate. The diacetate groups in Flubida-2 render the molecule non-fluorescent and membrane-permeable. Once inside a cell or in an aqueous environment, esterases hydrolyze the acetate groups, yielding the fluorescent and membrane-impermeant this compound.
Likely Core Chemical Structure of this compound
Figure 1: Representative structure of a biotin-fluorescein conjugate, which forms the core of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C39H44N4O8S |
| Molecular Weight | 728.85 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO |
| Excitation Maximum | 492 nm (at pH 9) |
| Emission Maximum | 517 nm (at pH 9) |
| pKa | 6.5 |
| Cell Permeability | Membrane impermeant |
Mechanism of pH-Dependent Fluorescence
The pH sensitivity of this compound originates from the fluorescein moiety. Fluorescein exists in several prototropic forms depending on the pH of the surrounding environment. The main equilibrium at near-neutral pH is between the monoanionic and dianionic forms, which exhibit different fluorescence quantum yields.
At acidic pH (below its pKa), the fluorescein molecule is predominantly in its monoanionic form, which is less fluorescent. As the pH increases, the molecule deprotonates to the dianionic form, which has a higher quantum yield and is intensely fluorescent. This equilibrium between the two forms allows for the ratiometric measurement of pH by observing the fluorescence intensity at different excitation or emission wavelengths.
Quantitative Data
The ratiometric nature of this compound allows for the determination of pH based on the ratio of its fluorescence intensities at two different excitation wavelengths (e.g., 490 nm and 440 nm) while monitoring emission at a single wavelength (e.g., 520-560 nm). The following table summarizes data adapted from a calibration curve for this compound in AtT-20 secretory granules.[1]
| pH | 490 nm/440 nm Excitation Ratio (Arbitrary Units) |
| 4.9 | ~0.4 |
| 5.0 | ~0.5 |
| 5.5 | ~1.0 |
| 6.0 | ~1.8 |
| 7.0 | ~3.5 |
| 8.2 | ~4.8 |
Experimental Protocols
General Protocol for pH Calibration using this compound
This protocol outlines the general steps for creating a pH calibration curve using this compound in a cell-free system.
Materials:
-
This compound stock solution (in DMSO)
-
A series of calibration buffers with known pH values (e.g., ranging from pH 5.0 to 8.0)
-
Fluorometer or fluorescence plate reader capable of ratiometric measurements
-
Cuvettes or microplates
Procedure:
-
Prepare Calibration Buffers: Prepare a series of buffers with precise pH values covering the expected experimental range. It is recommended to use buffers with a pKa close to the desired pH range.
-
Prepare this compound Working Solutions: Dilute the this compound stock solution into each calibration buffer to a final concentration that gives a stable and measurable fluorescence signal. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Set up the Fluorometer: Configure the instrument to measure fluorescence intensity at the desired excitation and emission wavelengths for ratiometric measurement (e.g., excitation at 490 nm and 440 nm, emission at 520-560 nm).
-
Measure Fluorescence: For each pH calibration buffer containing this compound, measure the fluorescence intensity at both excitation wavelengths.
-
Calculate Ratios: For each pH value, calculate the ratio of the fluorescence intensities (e.g., I490/I440).
-
Generate Calibration Curve: Plot the calculated fluorescence ratios against the corresponding pH values. This curve can then be used to determine the unknown pH of experimental samples by measuring their fluorescence ratio with this compound.
Workflow for Intracellular pH Measurement using Flubida-2/Flubi-2
The following diagram illustrates the workflow for measuring intracellular pH using the membrane-permeable Flubida-2, which is converted to the pH-sensitive this compound within the cell.
Figure 2: Experimental workflow for intracellular pH measurement.
Signaling Pathway Visualization
As a fluorescent probe for measuring pH, this compound does not directly participate in or modulate specific signaling pathways. Its utility lies in providing a quantitative measure of a fundamental cellular parameter (pH) that can be influenced by or can influence various signaling cascades. Therefore, a diagram of a specific signaling pathway involving this compound is not applicable. The workflow diagram provided above illustrates the logical sequence of its application in an experimental setting.
Conclusion
This compound is a valuable tool for researchers requiring precise measurement of pH in biological systems. Its ratiometric fluorescence properties, stemming from its fluorescein core, allow for accurate and quantitative pH determination. This guide provides the essential technical information and protocols to facilitate the effective use of this compound in a research setting. Careful calibration and consideration of the experimental environment are crucial for obtaining reliable and reproducible results.
References
An In-depth Technical Guide to the Mechanism of Action of Flubi-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis indicates that "Flubi-2" is not a therapeutic drug but rather the active, fluorescent form of a chemical probe system used in cell biology research. This guide explains its mechanism of action in that context.
Executive Summary
This compound is the fluorescent, hydrolyzed product of the cell-permeable probe Flubida-2.[1] It is not a drug with a pharmacological mechanism of action but a tool for measuring intracellular pH at specific, targeted locations within a cell.[1][2] The system leverages the principles of enzymatic activation and high-affinity biomolecular interaction. The precursor, Flubida-2, is a non-fluorescent conjugate of biotin and fluorescein diacetate.[1][2] Once inside a cell, it is cleaved by intracellular esterases to become the pH-sensitive fluorophore, this compound. The biotin moiety allows for precise localization to cellular sites engineered to express avidin or streptavidin proteins, enabling targeted pH measurements.[1][2]
Core Mechanism of Action: A Two-Stage Process
The functionality of the this compound system is best understood as a two-stage process: intracellular activation and targeted localization.
Stage 1: Cellular Uptake and Enzymatic Activation
The process begins with the introduction of the Flubida-2 probe to living cells.
-
Cell Permeation: Flubida-2 is a membrane-permeable molecule, allowing it to be loaded into cells via simple incubation.[2] Its lipophilic nature, conferred by the acetate groups, facilitates its passage across the cell membrane.[3][4]
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases recognize and cleave the two acetate groups from the fluorescein diacetate portion of the molecule.[2][5][6]
-
Fluorophore Generation: This enzymatic hydrolysis converts the non-fluorescent Flubida-2 into the highly fluorescent this compound.[1][2][5] This process also renders the molecule membrane-impermeant, effectively trapping it inside the cell.[3][5] The fluorescence intensity of this compound is dependent on the ambient pH.[7][8]
Stage 2: High-Affinity Targeted Localization
The key innovation of the this compound system is its ability to measure pH at specific subcellular locations.
-
Biotin Moiety: this compound retains the biotin conjugate from its precursor.[1][2]
-
Avidin/Streptavidin Targeting: Biotin exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin.[9][10][11] The avidin-biotin bond is one of the strongest non-covalent interactions known in biology.[9][10][11][12]
-
Site-Specific Measurement: Researchers can genetically engineer cells to express avidin or streptavidin fusion proteins at a specific location of interest (e.g., on the mitochondrial surface, within the nucleus, or on a specific signaling protein). When this compound is generated within the cell, it binds rapidly and almost irreversibly to these avidin-tagged proteins.[2][10][13] This concentrates the fluorescent signal, allowing for the precise measurement of pH in that specific microenvironment.[1][2]
Data Presentation: Physicochemical Properties
The quantitative properties of this compound are critical for its application in fluorescence microscopy and spectroscopy.
| Property | Value | Reference |
| Excitation Maximum (λex) | 492 nm (at pH 9.0) | [2] |
| Emission Maximum (λem) | 517 nm (at pH 9.0) | [2] |
| Precursor Form | Flubida-2 (Biotin-fluorescein diacetate) | [1][2] |
| Activating Enzyme | Intracellular Esterases | [2][5][6] |
| Targeting Ligand | Biotin | [2][9] |
| Targeting Protein | Avidin / Streptavidin | [2][10] |
| Cellular Permeability | Flubida-2: Permeable; this compound: Impermeable | [2][5] |
Experimental Protocols: General Methodology
This section outlines a generalized protocol for using Flubida-2 to measure targeted intracellular pH. Specific concentrations and incubation times may require optimization based on cell type and experimental setup.
4.1 Reagent Preparation
-
Stock Solution: Prepare a stock solution of Flubida-2 (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Loading Buffer: Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.2-7.4.
4.2 Cell Preparation and Loading
-
Cell Culture: Culture cells of interest on a suitable imaging platform (e.g., glass-bottom dishes or microplates). For targeted studies, use cells previously transfected to express an avidin-fusion protein at the desired subcellular location.
-
Dye Loading: Dilute the Flubida-2 stock solution into the pre-warmed loading buffer to a final working concentration (typically 1-10 µM).
-
Incubation: Remove the cell culture medium and replace it with the Flubida-2 loading solution. Incubate the cells at 37°C for 30-60 minutes, protected from light.[14]
-
Washing (Optional but Recommended): After incubation, wash the cells 2-3 times with fresh, pre-warmed loading buffer to remove any extracellular probe.
4.3 Fluorescence Measurement and Imaging
-
Microscopy: Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., a 490/20 nm excitation filter and a 525/30 nm emission filter).
-
Image Acquisition: Acquire images of the fluorescent signal. The signal should be localized to the areas where the avidin-fusion protein is expressed.
-
Ratiometric Measurement (for pH quantitation): For precise pH measurement, a ratiometric approach is often used with fluorescein-based dyes. This involves exciting the dye at two different wavelengths (e.g., 490 nm and a pH-insensitive isosbestic point around 440 nm) and calculating the ratio of the resulting emission intensities.[7][8]
-
Calibration: To convert fluorescence ratios to absolute pH values, a calibration curve must be generated by exposing dye-loaded cells to a series of high-potassium buffers of known pH in the presence of a protonophore like nigericin.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the this compound mechanism of action.
References
- 1. This compound - Biotium [biotium.com]
- 2. Flubida-2 - Biotium [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of a pH-sensitive fluorescent probe for measuring intracellular pH of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular pH Probes | AAT Bioquest [aatbio.com]
- 9. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. southernbiotech.com [southernbiotech.com]
- 11. bosterbio.com [bosterbio.com]
- 12. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]
- 13. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. biotium.com [biotium.com]
Synthesis and discovery of the Flubi-2 compound
An in-depth analysis of the available scientific literature reveals that the term "Flubi-2" is primarily associated with the hydrolyzed product of Flubida-2, a fluorogenic probe utilized for intracellular pH calibration.[1] However, the broader context of drug discovery and synthesis points towards a family of compounds derived from flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). These derivatives are being investigated for various therapeutic applications, including analgesia and the treatment of Alzheimer's disease.[2][3] This technical guide will focus on the synthesis, discovery, and biological evaluation of these flurbiprofen derivatives, using key examples from published research to illustrate the core scientific endeavors in this field.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative flurbiprofen derivatives, focusing on their biological activity.
Table 1: In Vitro Biological Activity of Flurbiprofen Amides
| Compound | FAAH Inhibition Ki (nM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|---|
| Flu-AM1 | 25 ± 3 | 50 ± 5 | 60 ± 6 |
| Flu-AM3 | 30 ± 4 | 35 ± 4 | 45 ± 5 |
| Flu-AM4 | 13 ± 2 | 40 ± 4 | 55 ± 6 |
| Flu-AM6 | 45 ± 5 | 30 ± 3 | 40 ± 4 |
Data sourced from studies on dual FAAH/COX inhibitors.[2]
Table 2: In Vitro Aβ42 Secretion Inhibition by Flurbiprofen Analogues
| Compound | Aβ42 Inhibition IC50 (μM) |
|---|---|
| Flurbiprofen | >100 |
| 11b | 1.5 |
| 11c | 0.8 |
| 13d | 2.2 |
Data from research on flurbiprofen analogues for Alzheimer's disease therapy.[3]
Experimental Protocols
General Synthesis of Flurbiprofen Amides (e.g., Flu-AM4)
A solution of Flurbiprofen (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 mmol), and 1-hydroxybenzotriazole (HOBt) (1 mmol) in anhydrous acetonitrile (10 ml) is stirred at room temperature. After 30 minutes, the appropriate amine (in the case of Flu-AM4, 2-amino-3-bromopyridine) (1 mmol) is added to the mixture. The reaction is stirred at room temperature for 72 hours. The solvent is then removed under vacuum. The resulting residue is dissolved in ethyl acetate (20 ml) and washed sequentially with brine (2 x 5 ml), 10% citric acid (2 x 5 ml), a saturated aqueous solution of NaHCO3 (2 x 5 ml), and water (2 x 5 ml). The organic layer is dried over anhydrous Na2SO4 and evaporated under vacuum to yield the final amide product.[2]
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
The inhibitory activity of the synthesized compounds against FAAH is determined using a radiometric assay. Rat brain homogenates are used as a source of FAAH. The assay is performed in a buffer solution containing the homogenate, the test compound at various concentrations, and radiolabeled anandamide ([3H]AEA). The reaction is incubated at 37°C and then stopped by the addition of an ice-cold organic solvent. The amount of hydrolyzed anandamide is quantified by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[2]
Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 is evaluated using a commercially available enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins by recombinant human COX-1 or COX-2. The test compounds are pre-incubated with the enzyme before the addition of arachidonic acid. The amount of prostaglandin produced is then determined according to the manufacturer's instructions. The percentage of inhibition is calculated by comparing the results with a control group.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthesis scheme for flurbiprofen amides.
Caption: Dual inhibition of FAAH and COX pathways by flurbiprofen derivatives.
Caption: A conceptual workflow for the discovery of novel flurbiprofen derivatives.
References
Preliminary In Vitro Studies on Flubi-2: A Technical Guide
This technical guide provides an in-depth overview of the preliminary in vitro applications of Flubi-2, a fluorescent indicator for the measurement of intracellular pH. This document is intended for researchers, scientists, and drug development professionals engaged in cellular and molecular biology research.
Introduction to this compound
This compound is the fluorescent, hydrolyzed product of the non-fluorescent pro-probe, Flubida-2. Flubida-2 is a membrane-permeant conjugate of biotin and fluorescein diacetate.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, yielding the fluorescent and membrane-impermeant this compound.[1][2] The presence of biotin allows for targeted localization to cellular sites expressing avidin fusion proteins.[1][2] The primary application of this compound is the ratiometric measurement of intracellular pH, with a reported pKa of 6.5.[1]
Core Properties of this compound
A summary of the key characteristics of this compound is presented in the table below.
| Property | Value | Reference |
| Indicator Type | Ratiometric pH indicator | [1] |
| pKa | 6.5 | [1] |
| Excitation Maximum | 492 nm (at pH 9) | [1] |
| Emission Maximum | 517 nm (at pH 9) | [1] |
| Form | Hydrolyzed product of Flubida-2 | [1][2] |
| Cell Permeability | No (Flubida-2 is membrane-permeant) | [1] |
Mechanism of Action and Experimental Workflow
The following diagram illustrates the mechanism of Flubida-2 conversion to this compound and the general experimental workflow for intracellular pH measurement.
Mechanism of action and workflow for this compound.
Experimental Protocols
While specific protocols for this compound are not widely published, the following general procedures are based on established methods for other fluorescent pH indicators such as BCECF and can be adapted for this compound.
Dye Loading
-
Prepare a stock solution of Flubida-2 in anhydrous dimethyl sulfoxide (DMSO).
-
Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes).
-
Prepare a loading buffer by diluting the Flubida-2 stock solution in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration typically in the low micromolar range.
-
Incubate the cells with the loading buffer at 37°C for 30-60 minutes to allow for de-esterification and intracellular accumulation of this compound.
-
Wash the cells with fresh physiological buffer to remove extracellular dye.
Intracellular pH Calibration
Accurate determination of intracellular pH requires calibration of the fluorescent signal. The in situ calibration is a common method.
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 6.0 to 8.0).
-
Add a protonophore , such as nigericin, to the calibration buffers. Nigericin equilibrates the intracellular and extracellular pH in the presence of high extracellular potassium.
-
Incubate the this compound loaded cells sequentially with each calibration buffer.
-
Measure the fluorescence intensity ratio at each pH value to generate a calibration curve.
The following diagram outlines the logic of the in situ pH calibration process.
In situ pH calibration workflow.
Data Acquisition and Analysis
-
Acquire fluorescence images or readings using a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for this compound's excitation and emission spectra. For ratiometric measurements, sequential excitation at two different wavelengths (one pH-sensitive and one isosbestic) is typically performed while monitoring emission at a single wavelength.
-
Calculate the fluorescence intensity ratio from the experimental samples.
-
Determine the intracellular pH by interpolating the measured ratios onto the previously generated calibration curve.
Potential Applications and Considerations
This compound is a valuable tool for investigating cellular processes that involve changes in intracellular pH, such as:
-
Cellular metabolism
-
Apoptosis
-
Ion transport
-
Endocytosis and lysosomal function
Important Considerations:
-
The pKa of this compound is 6.5, making it most sensitive to pH changes in the range of 5.5 to 7.5.
-
The spectral properties of this compound may be influenced by the intracellular environment. Therefore, in situ calibration is highly recommended for accurate pH measurements.
-
The targeting of this compound to specific subcellular locations using avidin-biotin binding requires the expression of avidin fusion proteins in the cells of interest.
This technical guide provides a foundational understanding of the in vitro use of this compound. Researchers should optimize the described protocols for their specific cell types and experimental conditions.
References
Flubi-2: A Technical Guide to a Targeted Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Flubi-2, a specialized fluorescent probe for intracellular pH measurement. The information herein is compiled for professionals in research and drug development who require a detailed understanding of this compound's characteristics and methodologies for its application.
Introduction
This compound is the fluorescent, hydrolyzed product of the membrane-permeable probe Flubida-2.[1] Flubida-2, a conjugate of biotin and fluorescein diacetate, is a non-fluorescent molecule designed to cross cell membranes. Once inside a cell, endogenous esterases cleave the diacetate groups, yielding the fluorescent and membrane-impermeant this compound. This mechanism allows for the targeted delivery and entrapment of the pH-sensitive dye within the cytosol. The presence of a biotin moiety on the molecule enables its use in conjunction with avidin or streptavidin fusion proteins, allowing for precise pH measurements in specific subcellular compartments.[1] this compound is primarily utilized as a calibration standard for fluorescence-based pH measurements and for direct microinjection into cells to probe local pH environments.[1][2]
Physical and Chemical Properties
The core physical and chemical properties of this compound are summarized in the tables below. These data are essential for the proper handling, storage, and application of the compound in a laboratory setting.
Table 1: General and Physical Properties
| Property | Value |
| Chemical Formula | C₃₉H₄₄N₄O₈S |
| Molecular Weight | 728.85 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C, protect from light |
Table 2: Spectroscopic and Functional Properties
| Property | Value |
| Excitation Maximum (λex) | 492 nm (at pH 9) |
| Emission Maximum (λem) | 517 nm (at pH 9) |
| pKa | ~6.5 - 7.0 |
| Cell Permeability | Membrane impermeant |
Mechanism of Action and Experimental Workflow
The utility of this compound as a targeted intracellular pH probe is predicated on the intracellular hydrolysis of its precursor, Flubida-2. The following diagram illustrates this process.
Caption: Mechanism of this compound generation and use.
The experimental workflow for utilizing Flubida-2 to generate intracellular this compound for pH measurements typically involves the steps outlined in the diagram below.
Caption: General workflow for intracellular pH measurement.
Experimental Protocols
The following are representative protocols for the characterization and use of this compound.
Determination of Fluorescence Spectra and pKa
Objective: To determine the pH-dependent fluorescence properties and the pKa of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
A series of pH buffers (e.g., citrate, phosphate, borate) covering a range from pH 4 to 10
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).
-
For each pH value to be tested, dilute the this compound stock solution into the corresponding pH buffer to a final concentration in the low micromolar range (e.g., 1-5 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.
-
For each pH sample, record the fluorescence excitation spectrum by scanning excitation wavelengths from 350 nm to 510 nm while monitoring emission at 517 nm.
-
For each pH sample, record the fluorescence emission spectrum by exciting at 492 nm and scanning emission wavelengths from 500 nm to 600 nm.
-
To determine the pKa, plot the fluorescence intensity at 517 nm (with excitation at 492 nm) as a function of pH.
-
Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve to calculate the pKa.
In Situ pH Calibration in Live Cells
Objective: To calibrate the intracellular this compound fluorescence signal to absolute pH values.
Materials:
-
Cells loaded with this compound (from Flubida-2 incubation)
-
Calibration buffer (high K+ buffer, e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 10 mM HEPES)
-
Nigericin (a K+/H+ ionophore)
-
A series of calibration buffers adjusted to known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0)
-
Fluorescence microscope or plate reader
Procedure:
-
Load cells with this compound by incubating with its precursor, Flubida-2, as described in the workflow.
-
Wash the cells with the high K+ calibration buffer (at a neutral pH, e.g., 7.0).
-
Add nigericin (e.g., 10 µM) to the cells in the high K+ buffer. This will equilibrate the intracellular pH with the extracellular pH.
-
Sequentially perfuse the cells with the high K+ calibration buffers of varying known pH values.
-
At each pH step, measure the fluorescence intensity of the intracellular this compound.
-
Generate a calibration curve by plotting the fluorescence intensity ratio (if using a ratiometric dye) or intensity against the known pH of the buffer.
-
This curve can then be used to convert the fluorescence measurements from experimental cells into intracellular pH values.
Signaling Pathway and Logical Relationships
This compound itself is not known to be involved in or modulate any specific signaling pathways. It is a passive reporter of proton concentration. Its logical relationship within a targeted experiment is to provide a readout of the local pH environment, which may be influenced by various cellular processes or signaling events. The targeting of this compound via its biotin tag to an avidin-fusion protein allows for the specific measurement of pH in the vicinity of that protein, providing insight into the localized effects of signaling pathways on organellar or cytosolic pH.
Caption: Logical relationship of this compound in a signaling context.
References
Early research findings on Flubi-2
An in-depth analysis of existing research indicates that "Flubi-2" is not a therapeutic drug in development, but rather the fluorescent product resulting from the hydrolysis of "Flubida-2," a probe used for measuring localized pH within cells. This technical guide will provide an in-depth overview of this compound and its precursor Flubida-2, focusing on their application as research tools for cellular pH measurement.
Technical Overview of this compound
This compound is the hydrolyzed, fluorescent form of Flubida-2, a site-directed fluorogenic probe.[1] Flubida-2 is a conjugate of biotin and fluorescein diacetate. This design allows for targeted delivery to specific cellular locations where avidin fusion proteins are present.[1] Upon entering the cell, Flubida-2 is non-fluorescent until its diacetate groups are cleaved by intracellular esterases, yielding the fluorescent product this compound.[1] The fluorescence of this compound is pH-sensitive, making it a valuable tool for researchers studying localized pH changes within cellular organelles.[1]
Quantitative Data
The following table summarizes the key properties of this compound and its precursor, Flubida-2.
| Property | Description |
| Product Name | This compound |
| Precursor | Flubida-2 |
| Chemical Nature | Hydrolyzed product of Flubida-2 (a conjugate of biotin and fluorescein diacetate) |
| Function | Fluorogenic pH probe |
| Mechanism of Action | Becomes fluorescent upon hydrolysis of acetate groups by intracellular esterases |
| Application | Measurement of localized pH in cells, particularly at sites with avidin fusion proteins |
| Form | Typically supplied as a solid |
| Storage | Should be protected from light for long-term storage |
Experimental Protocols
The following is a generalized protocol for the use of Flubida-2 to measure intracellular pH, which involves the intracellular generation of this compound.
Objective: To measure the pH of a specific subcellular location using Flubida-2.
Materials:
-
Flubida-2
-
Cells expressing an avidin fusion protein targeted to the organelle of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope with appropriate filters for fluorescein
Procedure:
-
Cell Preparation:
-
Culture cells expressing the targeted avidin fusion protein on a suitable imaging dish or slide.
-
Ensure cells are healthy and at an appropriate confluency for imaging.
-
-
Reagent Preparation:
-
Prepare a stock solution of Flubida-2 in anhydrous DMSO.
-
On the day of the experiment, dilute the Flubida-2 stock solution in serum-free cell culture medium to the desired final concentration.
-
-
Cell Loading:
-
Wash the cells once with warm PBS.
-
Incubate the cells with the Flubida-2 loading solution at 37°C for the desired amount of time. The optimal loading time and concentration may need to be determined empirically.
-
During this incubation, the membrane-permeant Flubida-2 will enter the cells.
-
-
Wash and Imaging:
-
After loading, wash the cells two to three times with warm PBS to remove excess probe.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope. The intracellular hydrolysis of Flubida-2 to the fluorescent this compound can be monitored over time.
-
-
Calibration (Optional but Recommended):
-
To obtain quantitative pH measurements, a calibration curve can be generated.
-
This typically involves using ionophores to equilibrate the intracellular and extracellular pH, and then imaging the fluorescence of this compound at a range of known pH values.
-
This compound itself can be used as a standard for this calibration.[1]
-
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow of Flubida-2 and this compound.
Caption: Mechanism of Flubida-2 activation and targeting.
Caption: Experimental workflow for intracellular pH measurement.
References
Whitepaper: A Methodological Guide to the Biological Target Identification of Novel Bioactive Compounds
Disclaimer: Initial research indicates that "Flubi-2" is the hydrolyzed, fluorescent product of Flubida-2, a chemical probe used for targeted pH sensing via biotin-avidin interactions. It is not a bioactive compound with an unknown endogenous target.[1] This guide, therefore, uses a hypothetical fluorescent compound, "Fluoro-X," to illustrate the principles and methodologies of biological target identification for a novel bioactive small molecule.
Introduction to Fluoro-X
Fluoro-X is a novel, cell-permeable small molecule that exhibits potent pro-apoptotic activity in various cancer cell lines. Its intrinsic fluorescence provides a unique advantage for cellular localization studies but does not reveal its direct molecular target(s). Identifying the protein(s) to which Fluoro-X binds is a critical step in understanding its mechanism of action and advancing it as a potential therapeutic agent.[2] This document outlines a comprehensive strategy for the deconvolution of the biological target(s) of Fluoro-X, detailing the experimental protocols, data interpretation, and validation workflows.
Target Identification Strategy: An Affinity-Based Approach
To identify the cellular binding partners of Fluoro-X, an affinity-based chemical proteomics approach is employed.[3][4] This involves synthesizing a derivative of Fluoro-X that can be immobilized on a solid support to "pull down" its interacting proteins from cell lysates. The captured proteins are then identified using mass spectrometry.
Experimental Workflow: Affinity Chromatography and Mass Spectrometry
The overall workflow for identifying Fluoro-X binding partners is depicted below. A biotinylated derivative of Fluoro-X (Fluoro-X-Biotin) is synthesized and incubated with cell lysate. The Fluoro-X-Biotin-protein complexes are then captured on streptavidin-coated beads, washed to remove non-specific binders, and the bound proteins are eluted for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for affinity-based target identification.
Experimental Protocol: Affinity Pulldown Assay
-
Cell Lysis: Human colorectal cancer cells (HCT116) are harvested and lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Probe Incubation: The clarified cell lysate (1 mg total protein) is incubated with 10 µM of Fluoro-X-Biotin or a biotin-only control for 2 hours at 4°C with gentle rotation.
-
Complex Capture: 50 µL of streptavidin-coated magnetic beads are added to each lysate and incubated for another 1 hour at 4°C.
-
Washing: The beads are washed three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted by boiling the beads in 2X SDS-PAGE loading buffer.
-
Sample Preparation for MS: The eluted proteins are separated by SDS-PAGE, the gel is stained, and protein bands are excised. In-gel trypsin digestion is performed overnight. The resulting peptides are extracted for LC-MS/MS analysis.
Data Presentation: Putative Fluoro-X Interacting Proteins
The following table summarizes the top five protein candidates identified by LC-MS/MS that were significantly enriched in the Fluoro-X-Biotin pulldown compared to the biotin-only control.
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count (Fluoro-X) | Peptide Count (Control) | Fold Enrichment |
| P04637 | TP53 | Cellular tumor antigen p53 | 15 | 1 | 15.0 |
| Q13541 | CSNK2A1 | Casein Kinase II Subunit Alpha | 22 | 2 | 11.0 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 18 | 3 | 6.0 |
| P11021 | HSP90AA1 | Heat shock protein HSP 90-alpha | 25 | 5 | 5.0 |
| Q06210 | SIK2 | Serine/threonine-protein kinase SIK2 | 28 | 7 | 4.0 |
Target Validation: Confirming the Interaction with SIK2
Based on its high fold enrichment and known roles in cellular metabolism and cancer, Serine/threonine-protein kinase SIK2 was selected as a high-priority candidate for validation.
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is used to quantitatively measure the binding affinity between Fluoro-X and recombinant SIK2 protein in a label-free manner.
-
Chip Preparation: A CM5 sensor chip is activated and recombinant human SIK2 protein is immobilized onto the chip surface via amine coupling.
-
Binding Analysis: A series of concentrations of Fluoro-X (e.g., 0.1 µM to 10 µM) are injected over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is recorded in real-time to generate sensorgrams.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
Experimental Protocol: In Vitro Kinase Assay
This assay determines if the binding of Fluoro-X to SIK2 results in functional modulation of its kinase activity.
-
Reaction Setup: Recombinant SIK2 is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Increasing concentrations of Fluoro-X are added to the reaction wells. A known SIK2 inhibitor is used as a positive control, and DMSO as a vehicle control.
-
Kinase Reaction: The reaction is initiated by adding ATP and allowed to proceed for 30 minutes at 30°C.
-
Quantification: The amount of phosphorylated substrate is quantified using a luminescence-based assay that measures the amount of ATP remaining in the well. A decrease in luminescence indicates higher kinase activity.
-
IC50 Determination: The concentration of Fluoro-X that inhibits 50% of SIK2 activity (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Data Presentation: Validation of Fluoro-X Interaction with SIK2
The following table summarizes the quantitative data from the validation experiments.
| Parameter | Value | Method |
| Binding Affinity (KD) | 1.2 µM | Surface Plasmon Resonance |
| Inhibitory Concentration (IC50) | 5.8 µM | In Vitro Kinase Assay |
These results confirm a direct binding interaction between Fluoro-X and SIK2 and demonstrate that this binding leads to the inhibition of SIK2's enzymatic activity.
Proposed Signaling Pathway and Mechanism of Action
Based on the identification of SIK2 as a direct target, we propose a hypothetical signaling pathway for Fluoro-X-induced apoptosis. SIK2 is known to phosphorylate and inactivate CREB-regulated transcription coactivators (CRTCs). By inhibiting SIK2, Fluoro-X may lead to the activation of CRTCs, which in turn could upregulate the expression of pro-apoptotic genes like BAX, ultimately leading to apoptosis.
Caption: Hypothetical signaling pathway of Fluoro-X.
Conclusion
This guide outlines a systematic approach for the identification and validation of the biological target of a novel bioactive compound, using the hypothetical molecule Fluoro-X as an example. Through a combination of affinity-based chemical proteomics, biophysical interaction analysis, and in vitro functional assays, we successfully identified and validated SIK2 as a direct target of Fluoro-X. This information is crucial for elucidating its mechanism of action and provides a strong foundation for further preclinical development.
References
- 1. This compound - Biotium [biotium.com]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streamlined Target Deconvolution Approach Utilizing a Single Photoreactive Chloroalkane Capture Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Discovery and Development of Flubi-2: A Targeted Fluorescent Probe for Intracellular pH Measurement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The precise regulation of pH within intracellular organelles is crucial for a multitude of cellular functions, including protein trafficking, enzymatic activity, and receptor-mediated endocytosis. The ability to accurately measure the pH of specific subcellular compartments in living cells is therefore of paramount importance for understanding cellular physiology and pathology. Flubi-2, the fluorescent product of the membrane-permeable probe Flubida-2, has emerged as a valuable tool for targeted pH measurements within organelles of the secretory pathway. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its mechanism of action, quantitative properties, and detailed experimental protocols.
Discovery and Rationale for Development
The development of this compound was driven by the need for a pH-sensitive fluorescent probe that could be specifically targeted to desired intracellular compartments. Researchers in the laboratory of Roger Y. Tsien developed a novel strategy that combines the pH-sensing properties of fluorescein with the high-affinity interaction of biotin and avidin[1][2].
The core concept involves the synthesis of a membrane-permeable, non-fluorescent precursor, Flubida-2, which is a conjugate of biotin and fluorescein diacetate. The diacetate groups render the molecule uncharged and membrane-permeant, allowing it to passively diffuse across the cell membrane and into the cytosol. The biotin moiety serves as a targeting ligand. To achieve organelle-specific localization, cells are transfected with a construct encoding an avidin-chimera protein that is retained in the lumen of the target organelle, such as the endoplasmic reticulum (ER) or the Golgi apparatus[1][2].
Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups from Flubida-2, yielding the fluorescent and membrane-impermeant this compound. The newly formed this compound is then trapped within the cell. In cells expressing the avidin-chimera protein, this compound binds with high affinity to the avidin, effectively concentrating the pH-sensitive probe within the desired organelle[1][2]. This elegant design allows for the ratiometric measurement of pH in specific subcellular locations, minimizing interference from cytosolic probe molecules.
Mechanism of Action and Signaling Pathway
The mechanism of this compound is a multi-step process that relies on passive diffusion, enzymatic activation, and high-affinity molecular recognition. The "signaling pathway" in this context refers to the sequence of events that leads to a localized fluorescent signal indicative of pH.
References
Methodological & Application
Application Notes and Protocols for Flubi-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubi-2 is the fluorescent, hydrolyzed product of the membrane-permeant probe Flubida-2. Flubida-2, a conjugate of biotin and fluorescein diacetate, is a fluorogenic sensor designed for the targeted measurement of intracellular pH.[1][2] Upon entry into a cell, Flubida-2 is non-fluorescent until cellular esterases cleave the acetate groups, yielding the pH-sensitive fluorophore, this compound.[1][3] The fluorescence intensity of this compound is dependent on the surrounding pH, making it a valuable tool for assessing the pH of the cytoplasm or specific organelles. The biotin moiety of Flubida-2 allows for precise localization to cellular regions expressing avidin or streptavidin fusion proteins, enabling targeted pH measurements.[1][4] this compound itself is membrane-impermeant and serves as a standard for calibrating fluorescence signals to specific pH values.[1][2]
Principle of Action
The utility of Flubida-2 as a targeted intracellular pH sensor is based on a three-step process. First, the membrane-permeant Flubida-2 probe is loaded into live cells by incubation.[1] Second, within the cell, ubiquitous intracellular esterases hydrolyze the diacetate groups on the fluorescein backbone of Flubida-2. This cleavage event renders the molecule, now this compound, fluorescent.[1][5] Finally, the biotinylated this compound can bind with high affinity to avidin or streptavidin proteins that have been genetically targeted to specific subcellular locations, allowing for the measurement of pH in discrete intracellular compartments. The fluorescence emission of the resulting this compound is pH-dependent, with an increase in fluorescence intensity corresponding to an increase in pH.[5]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Flubida-2 and its active form, this compound.
| Property | Value | Reference |
| Flubida-2 | ||
| Molecular Weight | 812.93 g/mol | [1] |
| Form | Off-white solid | [1] |
| Solubility | DMSO | [1] |
| Cell Permeability | Membrane permeant | [1] |
| This compound (Hydrolyzed Flubida-2) | ||
| Excitation Maximum | 492 nm (at pH 9) | [1] |
| Emission Maximum | 517 nm (at pH 9) | [1] |
| pKa | ~6.5 | [1] |
| Indicator Type | Ratiometric | [1] |
| Cell Permeability | Membrane impermeant | [2] |
Experimental Protocols
1. Protocol for Intracellular pH Measurement using Flubida-2
This protocol describes the general procedure for loading cells with Flubida-2 and measuring intracellular pH.
Materials:
-
Flubida-2 probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable physiological buffer
-
Cells cultured on an appropriate imaging vessel (e.g., glass-bottom dish, 96-well plate)
-
Fluorescence microscope or plate reader with appropriate filter sets for fluorescein (Excitation/Emission ~490/520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Flubida-2 in anhydrous DMSO. For example, dissolve 1 mg of Flubida-2 in 246 µL of DMSO to obtain a 5 mM stock solution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
For targeted measurements, transfect cells with a vector expressing an avidin or streptavidin fusion protein targeted to the organelle of interest 24-48 hours prior to the experiment.
-
-
Cell Loading:
-
On the day of the experiment, allow the Flubida-2 stock solution to warm to room temperature.
-
Dilute the Flubida-2 stock solution in a physiological buffer (e.g., PBS) to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the Flubida-2 loading solution to the cells and incubate for 15-60 minutes at 37°C. The optimal loading time will vary depending on the cell type.
-
After incubation, wash the cells two to three times with the physiological buffer to remove any excess probe.
-
Add fresh, pre-warmed physiological buffer to the cells for imaging.
-
-
Fluorescence Measurement:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).
-
Alternatively, measure the fluorescence intensity using a fluorescence plate reader.
-
Acquire images or readings at different time points as required by the experimental design.
-
2. Protocol for In Vitro pH Calibration with this compound
This protocol describes how to generate a standard curve to correlate fluorescence intensity with pH using the hydrolyzed form, this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
A series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.0)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 5 mM).
-
Prepare a series of calibration buffers with precise pH values.
-
-
Standard Curve Preparation:
-
Dilute the this compound stock solution to a final concentration (e.g., 1 µM) in each of the calibration buffers.
-
Pipette a set volume (e.g., 100 µL) of each this compound-containing calibration buffer into multiple wells of the 96-well plate to have technical replicates.
-
Include wells with calibration buffer only (no this compound) to measure background fluorescence.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for this compound (~492 nm and ~517 nm, respectively).
-
-
Data Analysis:
-
Subtract the average background fluorescence from all measurements.
-
Plot the average background-corrected fluorescence intensity for each pH value against the known pH of the calibration buffers.
-
Fit the data with an appropriate curve (e.g., sigmoidal dose-response) to generate a standard curve. This curve can then be used to estimate the intracellular pH from the fluorescence intensity measurements obtained in the cell-based assay.
-
Visualizations
Caption: Mechanism of Flubida-2 activation and targeting.
References
- 1. Flubida-2 - Biotium [biotium.com]
- 2. This compound - Biotium [biotium.com]
- 3. biotium.com [biotium.com]
- 4. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Flubi-2 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence microscopy is a vital imaging technique used to investigate the spatial distribution and dynamics of molecules in cells and tissues.[1][2] It relies on fluorescent probes that emit light upon excitation, enabling the study of complex biochemical pathways and the detection of disease markers.[1] Flubi-2 is the fluorescent, hydrolyzed product of Flubida-2, a site-directed, fluorogenic probe designed for targeted measurement of intracellular pH.[3]
Flubida-2, a conjugate of biotin and fluorescein diacetate, is a non-fluorescent molecule that can readily enter cells.[3] Once inside, ubiquitous intracellular esterases cleave the diacetate groups, yielding the fluorescent this compound. The biotin moiety of the probe allows it to bind specifically to avidin-fusion proteins, enabling researchers to direct the pH sensor to specific subcellular locations, such as organelles or protein complexes.[3] With a pKa of 6.5, this compound is an ideal ratiometric indicator for monitoring pH changes within the physiological range of the cytoplasm.[3]
Mechanism of Action and Targeting
The functionality of this compound relies on a two-step activation and targeting process.
-
Cellular Uptake and Activation: The membrane-permeant Flubida-2 probe passively diffuses across the cell membrane. In the cytoplasm, intracellular esterases hydrolyze the non-fluorescent diacetate ester, converting it into the highly fluorescent this compound.
-
Targeted Localization: In cells engineered to express an avidin-fusion protein at a specific location (e.g., mitochondrial matrix, nucleus, or endosomes), the biotin group on this compound acts as a high-affinity tag, binding to the avidin and concentrating the pH sensor at the desired site. This allows for precise measurement of pH in a defined microenvironment.
References
Application Notes and Protocols: Flubi-2 and Flubida-2 for Targeted Intracellular pH Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Flubida-2, a site-directed fluorogenic probe, to measure localized intracellular pH. Flubi-2, the fluorescent product of Flubida-2 hydrolysis, is utilized as a standard for generating a pH calibration curve. This system allows for the precise measurement of pH in specific cellular compartments targeted by avidin fusion proteins.
Introduction
Accurate measurement of intracellular pH is crucial for understanding cellular processes such as enzyme activity, ion transport, and cell proliferation. Flubida-2 is a novel fluorogenic probe designed for targeted pH sensing within living cells. It is a conjugate of biotin and fluorescein diacetate, which is non-fluorescent until it enters the cell and is hydrolyzed by intracellular esterases to release the fluorescent molecule, this compound.[1] The biotin moiety allows for the specific targeting of the probe to locations where avidin-conjugated proteins are expressed. This enables the measurement of pH in specific organelles or subcellular regions. This compound, the hydrolyzed form, can be used to create a standard calibration curve, allowing for the quantitative determination of pH from fluorescence intensity measurements.[1]
Principle of the Assay
The Flubida-2 assay is based on the intracellular activation of a non-fluorescent probe into a fluorescent indicator at a targeted location. Flubida-2, being cell-permeant, readily crosses the plasma membrane. Once inside the cell, endogenous esterases cleave the diacetate groups, yielding the fluorescent molecule this compound. The fluorescence of this compound is pH-sensitive, with changes in fluorescence intensity directly correlating with changes in pH. By targeting an avidin-fusion protein to a specific cellular location, the localized concentration of the biotin-conjugated Flubida-2, and subsequently this compound, is increased in that area, allowing for pH measurement at that specific site. A calibration curve is generated using this compound at known pH values to convert fluorescence intensity readings into absolute pH values.
Data Presentation
Table 1: Hypothetical pH Calibration Data using this compound
| pH | Average Fluorescence Intensity (a.u.) | Standard Deviation |
| 5.0 | 150 | 12 |
| 5.5 | 320 | 25 |
| 6.0 | 650 | 45 |
| 6.5 | 1200 | 80 |
| 7.0 | 2100 | 150 |
| 7.5 | 3000 | 210 |
| 8.0 | 3500 | 250 |
Experimental Protocols
Materials and Reagents
-
Flubida-2 (Biotium, Cat. No. 51022 or equivalent)
-
This compound (Biotium, Cat. No. 51024 or equivalent)[1]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Cells expressing an avidin-fusion protein targeted to the desired location
-
Calibration buffers (a series of buffers with known pH values ranging from 5.0 to 8.0)
-
Black, clear-bottom 96-well plates suitable for fluorescence measurements
-
Fluorescence microplate reader or fluorescence microscope
Protocol 1: In Vitro pH Calibration with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a 1 mM stock solution.
-
Prepare Working Solutions: Dilute the this compound stock solution in the series of calibration buffers (pH 5.0 to 8.0) to a final concentration of 1 µM.
-
Measure Fluorescence: Pipette 100 µL of each working solution into the wells of a black, clear-bottom 96-well plate. Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.
-
Generate Calibration Curve: Plot the average fluorescence intensity against the corresponding pH value. Use this curve to convert the fluorescence intensity measurements from the cellular assay into pH values.
Protocol 2: Targeted Intracellular pH Measurement using Flubida-2
-
Cell Seeding: Seed the cells expressing the targeted avidin-fusion protein into a suitable imaging dish or a black, clear-bottom 96-well plate. Allow the cells to adhere and grow overnight.
-
Prepare Flubida-2 Loading Solution: Prepare a 1 to 5 µM Flubida-2 loading solution in serum-free cell culture medium.
-
Cell Loading: Remove the culture medium from the cells and wash once with PBS. Add the Flubida-2 loading solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for probe loading and hydrolysis.
-
Washing: Remove the loading solution and wash the cells two to three times with PBS or a suitable imaging buffer to remove any extracellular probe.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a microplate reader at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm. For microscopy, acquire images of the targeted subcellular region.
-
Data Analysis: Quantify the fluorescence intensity from the targeted region of the cells. Convert the fluorescence intensity values to pH values using the calibration curve generated with this compound.
Mandatory Visualizations
References
Applications of Flubi-2 in Molecular Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Flubi-2 is the fluorescent, hydrolyzed product of the non-fluorescent probe Flubida-2. It serves as a valuable tool in molecular biology for the targeted measurement of pH within specific cellular compartments. This document provides detailed application notes and protocols for the use of this compound and its precursor, Flubida-2, in cellular analysis.
Application Notes
Principle of Action
Flubida-2 is a conjugate of biotin and fluorescein diacetate. Its non-fluorescent nature allows it to readily cross cell membranes. Once inside the cell, endogenous esterases cleave the diacetate groups, resulting in the fluorescent molecule this compound. The fluorescence of this compound is pH-sensitive, making it an effective reporter for the ambient pH of its location.
The key to this compound's utility in targeted applications is the biotin moiety of its precursor, Flubida-2. This allows the probe to be directed to specific subcellular locations where avidin or streptavidin fusion proteins are expressed.[1] This targeting enables the precise measurement of pH within organelles such as mitochondria, the Golgi apparatus, or the nucleus, provided they are engineered to express an avidin-based protein.
Primary Applications
-
Targeted Intracellular pH Measurement: The primary application of Flubida-2 is to measure the pH of specific organelles or subcellular regions.[1] This is particularly useful for studying cellular processes that are regulated by pH, such as enzyme activity, protein trafficking, and apoptosis.
-
pH Calibration Standard: this compound itself can be used to generate a standard curve for pH calibration.[1] This is essential for accurately converting fluorescence intensity ratios into absolute pH values.
-
Microinjection Probe: this compound can be directly microinjected into cells to probe the local pH at the site of injection.[1]
Limitations
Based on available data, this compound is a tool for pH measurement and is not directly involved in modulating signaling pathways such as the mTOR pathway or autophagy. Therefore, its application is in cellular analytics rather than as a therapeutic or pathway-specific modulator.
Experimental Protocols
Protocol 1: Targeted Intracellular pH Measurement using Flubida-2
This protocol describes the use of Flubida-2 to measure the pH of a specific organelle expressing an avidin-fusion protein.
Materials:
-
Flubida-2
-
Cells expressing an avidin-fusion protein targeted to the organelle of interest
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Calibration buffers with a range of known pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)
-
Nigericin (a protonophore used for pH equilibration)
-
Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~494/521 nm)
-
Image analysis software
Methodology:
-
Cell Preparation:
-
Plate the cells expressing the avidin-fusion protein on glass-bottom dishes suitable for microscopy.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Loading with Flubida-2:
-
Prepare a stock solution of Flubida-2 in DMSO.
-
Dilute the Flubida-2 stock solution in serum-free cell culture medium to a final working concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Flubida-2 loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
-
Imaging:
-
Add fresh HBSS or imaging buffer to the cells.
-
Acquire fluorescence images of the cells using the fluorescein filter set. The fluorescence will be localized to the organelle expressing the avidin-fusion protein.
-
-
In Situ pH Calibration:
-
To accurately determine the pH, a calibration curve must be generated.
-
Prepare a series of calibration buffers with known pH values.
-
To equilibrate the intracellular and extracellular pH, add nigericin (typically 10 µM) to the calibration buffers.
-
Incubate separate sets of loaded cells with each calibration buffer containing nigericin for 5-10 minutes.
-
Acquire fluorescence images for each pH point.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the targeted organelle for each calibration pH.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
Measure the fluorescence intensity of the targeted organelle in the experimental cells (without nigericin).
-
Determine the intracellular pH of the organelle by interpolating the fluorescence intensity of the experimental cells onto the calibration curve.
-
Protocol 2: Generation of a pH Calibration Curve using this compound
This protocol describes the use of this compound as a standard for creating a pH calibration curve in a cell-free system.
Materials:
-
This compound
-
Calibration buffers with a range of known pH values
-
Fluorometer or fluorescence plate reader
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to a final concentration in each of the calibration buffers.
-
Measure the fluorescence intensity of each solution using a fluorometer with the appropriate excitation and emission wavelengths for fluorescein.
-
Plot the fluorescence intensity versus pH to generate a standard curve.
Visualizations
Experimental Workflow for Targeted pH Measurement
Caption: Workflow for targeted intracellular pH measurement using Flubida-2.
Signaling Pathway Diagrams
No signaling pathway diagrams involving this compound are included as the available information indicates that this compound is a fluorescent probe for pH measurement and does not directly participate in or modulate cellular signaling pathways.
Quantitative Data
No quantitative data for this compound, such as specific fluorescence quantum yields at different pH values or dissociation constants, were available in the provided search results. For quantitative analysis, it is essential to generate a calibration curve under the specific experimental conditions being used, as described in the protocols above.
References
Application Notes and Protocols for Flubi-2 Handling
These application notes provide detailed protocols and guidelines for the safe and effective handling and use of Flubi-2, the hydrolyzed product of the fluorogenic probe Flubida-2. These procedures are intended for researchers, scientists, and drug development professionals working in a laboratory setting.
Introduction
This compound is the fluorescent, hydrolyzed form of Flubida-2, a site-directed fluorogenic probe.[1] Flubida-2, a conjugate of biotin and fluorescein diacetate, is non-fluorescent until it enters cells and is hydrolyzed by intracellular esterases to form this compound.[1] This property allows for the targeted measurement of intracellular pH in compartments where avidin-fusion proteins are located.[1] this compound itself can also be used as a standard for calibration in fluorescence-based pH measurements or be microinjected directly into cells.[1]
Product Information
| Product Name | This compound |
| Appearance | Solid |
| Molecular Formula | C27H24N2O5 |
| Molecular Weight | 456.49 g/mol |
| Excitation Wavelength (λex) | 490 nm |
| Emission Wavelength (λem) | 515 nm |
| Application | pH-sensitive fluorescent indicator, calibration standard |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and performance of this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Light Sensitivity | Protect from light.[1] |
| Moisture Sensitivity | Store in a desiccated environment. |
| Shelf Life | At least one year from the date of receipt when stored as recommended.[1] |
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including laboratory coat, safety glasses, and gloves.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of dust or aerosols.
-
For detailed safety information, refer to the Safety Data Sheet (SDS).
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol:
-
Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound by dissolving the powder in anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
In Vitro pH Calibration Curve
This protocol describes how to generate a pH calibration curve for this compound using a fluorescence plate reader.
Materials:
-
This compound stock solution
-
A series of pH calibration buffers (e.g., ranging from pH 4.0 to 8.0)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare working solutions of this compound by diluting the stock solution in each of the pH calibration buffers to a final concentration of 1-10 µM.
-
Add 100 µL of each working solution to the wells of the 96-well plate.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 515 nm.
-
Plot the fluorescence intensity as a function of pH to generate the calibration curve.
Intracellular pH Measurement using Flubida-2
This protocol details the use of the precursor, Flubida-2, for intracellular pH measurement in live cells.
Materials:
-
Flubida-2
-
Cells expressing an avidin-fusion protein
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed the cells on an appropriate culture vessel (e.g., glass-bottom dish for microscopy).
-
Prepare a loading buffer by diluting the Flubida-2 stock solution in HBSS to a final concentration of 1-5 µM.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filters for fluorescein (FITC) or analyze by flow cytometry.
-
The intracellular fluorescence intensity of the resulting this compound can be correlated with intracellular pH using a calibration curve.
Data Presentation
| Parameter | Value | Reference |
| Optimal Excitation Wavelength | 490 nm | Biotium |
| Optimal Emission Wavelength | 515 nm | Biotium |
| Typical Stock Solution Concentration | 1-10 mM in DMSO | General Practice |
| Typical Working Concentration | 1-10 µM | General Practice |
| Typical Cell Loading Time | 30-60 minutes | General Practice |
Visualizations
Caption: Workflow for using Flubida-2 to measure intracellular pH.
Caption: A representative signaling pathway that can alter intracellular pH.
References
Application Notes and Protocols for Flubi-2: A Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of Flubi-2, a fluorescein-biotin-based ratiometric pH indicator. This compound is the hydrolyzed, membrane-impermeant form of its precursor, Flubida-2, and is utilized for the precise measurement of intracellular pH, particularly within specific organelles.
Overview of this compound
This compound is a valuable tool for investigating cellular processes that are regulated by pH. Its fluorescence is pH-dependent, with a pKa of 6.7, making it highly sensitive to pH changes around the physiological range of many cellular compartments.[1] Typically, the membrane-permeable and non-fluorescent precursor, Flubida-2, is introduced to cells.[2] Intracellular esterases then cleave the diacetate groups on Flubida-2, converting it to the fluorescent and membrane-impermeant this compound, which is then trapped inside the cell.[2]
Key Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 728.85 g/mol | [2] |
| Excitation Wavelength | 492 nm | [2] |
| Emission Wavelength | 517 nm (at pH 9) | [2] |
| pKa | 6.7 | [1] |
| Solubility | Soluble in DMSO | [2] |
| Cell Permeability | Membrane Impermeant | [2] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible results.
Reagents and Materials
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiologically relevant aqueous buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Microcentrifuge tubes
-
Pipettes and sterile, disposable tips
Preparation of Stock Solution (1 mM in DMSO)
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM stock solution. For example, to a 1 mg vial of this compound (MW = 728.85), add 1.37 mL of DMSO.
-
Dissolution: Vortex the vial thoroughly until the solid is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C, protected from light. When stored properly, the stock solution is stable for at least six months.
Preparation of Aqueous Working Solution
Aqueous working solutions of this compound should be prepared fresh on the day of the experiment.
-
Thawing: Thaw a single aliquot of the 1 mM this compound DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in a physiologically relevant aqueous buffer. For example, to prepare a 10 µM working solution in 1 mL of buffer, add 10 µL of the 1 mM stock solution to 990 µL of buffer.
-
Mixing: Gently vortex or pipette up and down to ensure thorough mixing.
-
Immediate Use: Use the aqueous working solution immediately. It is recommended to use it within a few hours of preparation.
Storage and Stability Summary
| Solution | Solvent | Concentration | Storage Temperature | Stability |
| Solid | - | - | -20°C (protected from light) | At least 1 year |
| Stock Solution | Anhydrous DMSO | 1 mM | -20°C (in aliquots, protected from light) | At least 6 months |
| Working Solution | Aqueous Buffer | Varies (µM range) | Room Temperature | Prepare fresh, use within hours |
Experimental Protocols
The most common application of this compound is the measurement of intracellular pH. This is typically achieved by loading cells with the membrane-permeable precursor, Flubida-2.
Intracellular pH Measurement Using Flubida-2
This protocol describes the loading of cells with Flubida-2, its subsequent hydrolysis to this compound, and the imaging of the resulting fluorescence to determine intracellular pH.
Workflow for Intracellular pH Measurement
Caption: Workflow for intracellular pH measurement using Flubida-2.
Materials:
-
Cells of interest cultured on a suitable imaging dish or plate
-
Flubida-2 solid
-
Anhydrous DMSO
-
Serum-free cell culture medium
-
Pluronic® F-127 (20% w/v in DMSO)
-
Fluorescence microscope with appropriate filters for fluorescein
Procedure:
-
Prepare a 2 mM Flubida-2 stock solution in anhydrous DMSO.
-
Prepare the loading solution: Mix the 2 mM Flubida-2 stock solution 1:1 with 20% (w/v) Pluronic® F-127 in DMSO. Dilute this mixture in serum-free cell culture medium to a final Flubida-2 concentration of 2-5 µM.
-
Cell loading: Replace the culture medium of the cells with the Flubida-2 loading solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Wash: Remove the loading solution and wash the cells twice with warm culture medium or a suitable physiological buffer to remove any extracellular probe.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh medium to allow for complete hydrolysis of the Flubida-2 to this compound by intracellular esterases.
-
Imaging: Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).
-
Calibration (Optional but Recommended): To obtain quantitative pH values, a calibration curve should be generated by equilibrating the intracellular and extracellular pH using a nigericin/high-potassium buffer at a range of known pH values.
Signaling Pathway Context
Intracellular pH is a critical regulator of numerous cellular processes, including enzyme activity, protein-protein interactions, and signal transduction. Dysregulation of intracellular pH is associated with various pathological conditions, including cancer. For example, intracellular alkalinization can promote cell proliferation and migration, in part through the modulation of signaling pathways such as the Notch signaling pathway.
Influence of Intracellular pH on a Generic Signaling Pathway
Caption: Conceptual diagram of intracellular pH modulating a signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Incomplete hydrolysis of Flubida-2 | Increase incubation time after loading. Ensure cells are healthy and metabolically active. |
| Low probe concentration | Optimize the loading concentration of Flubida-2. | |
| Photobleaching | Minimize exposure to excitation light. Use a neutral density filter if possible. | |
| High background fluorescence | Incomplete removal of extracellular probe | Ensure thorough washing after the loading step. |
| Autofluorescence from cells or medium | Image an unstained control sample to assess autofluorescence. Use a phenol red-free medium for imaging. | |
| Inconsistent results | Freeze-thaw cycles of stock solution | Aliquot the DMSO stock solution to avoid repeated freezing and thawing. |
| Inconsistent cell loading | Ensure consistent incubation times and loading concentrations. |
For research use only. Not for use in diagnostic procedures.
References
Flubi-2: In Vitro Applications and Clarification on In Vivo Administration
Initial searches for "Flubi-2" indicate that it is primarily a laboratory reagent for cellular and biochemical assays, rather than a compound administered in animal models for therapeutic or systemic research. The available information consistently describes this compound as the hydrolyzed product of the fluorogenic probe Flubida-2.[1] It is principally used as a calibration standard or for microinjection directly into cells to measure localized pH, particularly in proximity to avidin fusion proteins.[1]
Due to the nature of this compound as a cellular probe, there is no available data on its administration in animal models, including dosage, frequency, routes of administration, pharmacokinetics, or pharmacodynamics. Consequently, the creation of detailed application notes and protocols for in vivo use, as requested, is not feasible based on current scientific literature.
It is possible that "this compound" may be confused with "Flurbiprofen," a non-steroidal anti-inflammatory drug (NSAID) that is extensively studied in animal models.[2][3][4][5] Flurbiprofen has a well-documented pharmacokinetic profile in rats and other species, with research focusing on its anti-inflammatory effects and stereoselective kinetics.[2][3][4]
This document will proceed by outlining the established in vitro applications of this compound and will provide a hypothetical workflow for its use in cellular pH measurement, as this aligns with the available scientific information.
Application Notes: In Vitro pH Measurement with this compound
1. Introduction
This compound is the active, fluorescent form of the non-fluorescent precursor, Flubida-2. Flubida-2, a conjugate of biotin and fluorescein diacetate, is designed to be targeted to specific cellular locations through biotin-avidin interactions.[1] Once inside the cell and at the target location, endogenous esterases cleave the diacetate groups, yielding the fluorescent and pH-sensitive this compound. The fluorescence intensity of this compound is dependent on the ambient pH, allowing for localized pH measurements within cellular compartments.
2. Mechanism of Action
The underlying principle of this compound as a pH indicator is based on the pH-dependent fluorescence of its fluorescein core. In acidic environments, the fluorescence is quenched, while in more alkaline environments, the fluorescence intensity increases. By calibrating the fluorescence intensity against known pH values, a standard curve can be generated to determine the pH of the microenvironment where this compound is localized.
3. Key Applications
-
Localized pH measurement: Determine the pH of specific subcellular compartments or near protein complexes by targeting Flubida-2 using avidin-biotin technology.
-
Calibration Standard: Serve as a reference standard for experiments utilizing Flubida-2 to quantify the relationship between fluorescence intensity and pH.[1]
Protocols for In Vitro Use of this compound/Flubida-2
Protocol 1: Preparation of this compound Standard Curve for pH Calibration
This protocol describes the preparation of a standard curve to correlate this compound fluorescence with pH.
Materials:
-
This compound[1]
-
A series of calibration buffers with known pH values (e.g., ranging from pH 5.0 to 8.0)
-
Fluorometer or fluorescence microscope
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of this compound: Dissolve lyophilized this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 1-10 mM.
-
Prepare working solutions: Dilute the this compound stock solution in each of the pH calibration buffers to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Measure fluorescence:
-
Fluorometer/Microplate Reader: Transfer the working solutions to a cuvette or microplate. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for fluorescein (typically ~490 nm excitation and ~515 nm emission).
-
Fluorescence Microscope: Place a small drop of each working solution on a microscope slide and acquire images using a standard fluorescein filter set. Measure the mean fluorescence intensity of the images.
-
-
Generate the standard curve: Plot the measured fluorescence intensity against the corresponding pH of the calibration buffers. This curve can then be used to determine the unknown pH of experimental samples based on their this compound fluorescence.
Protocol 2: Cellular pH Measurement Using Flubida-2
This protocol provides a general workflow for loading cells with Flubida-2 to measure intracellular pH at a targeted location.
Materials:
-
Flubida-2
-
Cells expressing an avidin-fusion protein targeted to the location of interest
-
Cell culture medium
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence microscope
-
In situ pH calibration buffers (containing a protonophore like nigericin)
Procedure:
-
Cell Preparation: Culture the cells expressing the avidin-fusion protein on a suitable imaging dish or slide.
-
Loading with Flubida-2:
-
Prepare a loading solution of Flubida-2 in a balanced salt solution. The optimal concentration and loading time should be determined empirically but typically range from 1-10 µM for 30-60 minutes at 37°C.
-
Wash the cells with fresh balanced salt solution to remove excess probe.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope with a fluorescein filter set. The fluorescent signal from the hydrolyzed this compound will be localized to the site of the avidin-fusion protein.
-
-
In Situ Calibration:
-
To quantify the pH, an in situ calibration is necessary. Treat the loaded cells with calibration buffers of known pH containing a protonophore (e.g., nigericin). This will equilibrate the intracellular and extracellular pH.
-
Acquire fluorescence images for each calibration buffer.
-
-
Data Analysis:
-
Measure the fluorescence intensity from the region of interest in the experimental cells and in the calibration standard cells.
-
Use the in situ calibration curve to convert the fluorescence intensity of the experimental cells into a pH value.
-
Visualizations
Caption: Mechanism of Flubida-2 activation and localization.
Caption: Experimental workflow for cellular pH measurement.
References
- 1. This compound - Biotium [biotium.com]
- 2. Dose-dependency of flurbiprofen enantiomer pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics of flurbiprofen in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric interaction of flurbiprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of flurbiprofen pharmacokinetics in rats following dermal administration of optimized cyclodextrin-based nanogel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flubi-2: A Fluorescent Probe for Intracellular pH Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Flubi-2, a fluorescent pH indicator, and its membrane-permeable precursor, Flubida-2, in experimental settings. This compound is the hydrolyzed, membrane-impermeant form of Flubida-2 and is used for direct intracellular delivery via microinjection or as a calibration standard. Flubida-2, an acetoxymethyl (AM) ester, can be loaded into live cells by incubation, where it is cleaved by intracellular esterases to the active this compound probe.
Core Concepts and Properties
This compound is a fluorescein-based ratiometric pH indicator. Its fluorescence emission intensity is dependent on the surrounding pH, making it a valuable tool for measuring and monitoring intracellular pH (pHi) dynamics in real-time. The key properties of this compound and Flubida-2 are summarized below.
| Property | This compound | Flubida-2 | Reference |
| Cell Permeability | Membrane Impermeant | Membrane Permeant | [1] |
| Form | Hydrolyzed, active probe | Acetoxymethyl (AM) ester | [1] |
| Delivery Method | Microinjection, Calibration Standard | Incubation | [1] |
| Excitation Maxima | 492 nm (pH 9) | 492 nm (after hydrolysis) | [1] |
| Emission Maxima | 517 nm (pH 9) | 517 nm (after hydrolysis) | [1] |
| pKa | 6.5 | 6.5 (after hydrolysis) | [1] |
| Solubility | DMSO | DMSO | [1] |
| Indicator Type | Ratiometric | Ratiometric (after hydrolysis) | [1] |
Experimental Protocols
In Vitro Cell Loading with Flubida-2
This protocol describes the loading of live cells with the membrane-permeable Flubida-2, which is subsequently converted to the active pH indicator this compound within the cell. This method is analogous to protocols for other AM-ester fluorescent probes like BCECF-AM.
Materials:
-
Flubida-2
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer
-
Live cells in culture
Protocol:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of Flubida-2 in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the Flubida-2 stock solution in HHBS or your desired buffer to a final working concentration of 3-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Cell Loading:
-
For adherent cells, remove the culture medium and wash the cells once with HHBS.
-
Add the Flubida-2 working solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with warm HHBS to remove any extracellular dye.
-
Imaging: The cells are now ready for fluorescence imaging. For ratiometric measurements, acquire fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) while monitoring emission at a single wavelength (around 535 nm).
Intracellular pH Calibration
To convert fluorescence ratios to absolute pH values, a calibration curve must be generated. This is typically achieved by using ionophores like nigericin and monensin to equilibrate the intracellular and extracellular pH.
Materials:
-
This compound loaded cells (from the protocol above)
-
Calibration buffers with a range of known pH values (e.g., from pH 5.5 to 8.0)
-
Nigericin (10 mM stock in ethanol)
-
Monensin (10 mM stock in ethanol)
Protocol:
-
Prepare Calibration Buffers: Create a series of buffers with varying pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) containing high potassium concentration to clamp the membrane potential. A typical high-K+ buffer contains: 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 20 mM HEPES/MES/Tris to buffer the desired pH.
-
Add Ionophores: To each calibration buffer, add nigericin and monensin to a final concentration of 10 µM each.[2]
-
Equilibration and Measurement:
-
Replace the imaging buffer of the this compound loaded cells with the first calibration buffer (e.g., pH 8.0).
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Measure the fluorescence ratio (e.g., F490/F440).
-
Repeat this process for each calibration buffer, moving from high to low pH or vice versa.
-
-
Generate Calibration Curve: Plot the measured fluorescence ratios against the corresponding pH values of the calibration buffers. Fit the data to a suitable equation (e.g., a sigmoid function) to generate a standard curve. This curve can then be used to convert the fluorescence ratios of your experimental samples to intracellular pH values.
Microinjection of this compound
For cells that are difficult to load with AM esters or for experiments requiring a precise intracellular concentration of the probe, direct microinjection of the membrane-impermeant this compound is the preferred method.
Materials:
-
This compound
-
Microinjection buffer (e.g., a potassium-based intracellular-like buffer, filter-sterilized)
-
Microinjection system with micropipettes
Protocol:
-
Prepare Injection Solution: Dissolve this compound in the microinjection buffer to a final concentration of 50-100 µM. The optimal concentration should be high enough to yield a good signal-to-noise ratio but low enough to avoid significant cellular buffering or toxicity. This concentration is an estimation based on typical concentrations used for other fluorescent small molecules.
-
Load Micropipette: Back-fill a micropipette with the this compound injection solution.
-
Microinjection: Under microscopic guidance, carefully inject the this compound solution into the cytoplasm of the target cells. The injection volume should be a small fraction of the cell volume (typically 1-5%) to minimize physical damage.
-
Equilibration: Allow the injected cells to recover for at least 15-30 minutes to allow the dye to diffuse throughout the cytoplasm before imaging.
-
Imaging and Calibration: Proceed with fluorescence imaging and intracellular pH calibration as described in the previous protocols.
In Vivo Applications
Currently, there is limited specific information available in the scientific literature regarding the in vivo use of this compound or Flubida-2. The utility of Flubida-2 in vivo may be hampered by its potential for hydrolysis in the bloodstream by plasma esterases before reaching the target tissue. For in vivo applications, researchers may need to consider targeted delivery strategies or the use of caged compounds. Direct injection into a specific tissue or region of interest could be a potential application for the membrane-impermeant this compound. Any in vivo use would require significant optimization and validation.
Signaling Pathways and Experimental Workflows
Regulation of Intracellular pH
This compound does not directly participate in signaling pathways but rather reports on the outcome of pathways that regulate intracellular pH. The maintenance of pHi is a dynamic process controlled by a variety of ion transporters. A simplified overview of these regulatory mechanisms is depicted below. Changes in the activity of these transporters, which can be modulated by various cellular signals, will result in pHi changes that can be detected by this compound.
Caption: Key transporters involved in intracellular pH regulation.
Experimental Workflow for Intracellular pH Measurement
The following diagram outlines the general workflow for measuring intracellular pH using Flubida-2 and this compound.
Caption: Workflow for pHi measurement using this compound/Flubida-2.
References
Revolutionizing Cellular Cartography: Flubi-2 as a Targeted Biomarker Probe for Organellar pH
Introduction
The precise regulation of pH within cellular organelles is paramount for a multitude of physiological processes, including protein folding, sorting, and degradation, as well as cellular signaling and homeostasis. Deviations from the optimal pH within these compartments can serve as a critical biomarker for cellular stress, disease states, and the efficacy of therapeutic interventions. Flubi-2, a fluorescent pH indicator, in conjunction with a targeted delivery system, offers a powerful tool for researchers, scientists, and drug development professionals to spatially and temporally resolve the pH of specific organelles, providing invaluable insights into cellular function and pathology.
This application note provides a comprehensive overview of the principles and protocols for utilizing this compound as a targeted biomarker probe for the ratiometric measurement of pH within the endoplasmic reticulum (ER) and Golgi apparatus.
Principle of the Method
The this compound system relies on a two-component approach for targeted intracellular pH measurement. The first component is the expression of an avidin-fusion protein that is retained within the lumen of a specific organelle. For targeting the endoplasmic reticulum, an avidin construct bearing a C-terminal KDEL retrieval sequence (AV-KDEL) is utilized. For Golgi targeting, a fusion of avidin to the N-terminal region of sialyltransferase (ST-AV) is employed.
The second component is Flubida-2, a membrane-permeant, non-fluorescent diacetate derivative of this compound. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, converting Flubida-2 into the fluorescent and membrane-impermeant this compound. The biotin moiety of this compound then binds with high affinity to the targeted avidin, effectively trapping the pH-sensitive probe within the desired organelle.
This compound is a ratiometric pH indicator, meaning its fluorescence excitation spectrum changes with pH. By measuring the ratio of fluorescence intensity at a pH-sensitive wavelength (490 nm) and a pH-insensitive (isosbestic) wavelength (440 nm), a precise determination of the luminal pH can be made, independent of probe concentration, photobleaching, or cell path length.
Quantitative Data
The following tables summarize the key quantitative parameters of the this compound probe and its application in measuring organellar pH.
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (pH-sensitive) | 490 nm | [1] |
| Excitation Wavelength (pH-insensitive) | 440 nm | [1] |
| Emission Wavelength | 517 nm (at pH 9) | [2] |
| pKa (in vitro, bound to avidin) | 6.5 | [1] |
| pKa (in situ, ER lumen) | 6.8 ± 0.03 | [1] |
| pKa (in situ, Golgi lumen) | 6.6 ± 0.04 | [1] |
| Solubility | Soluble in DMSO | [2] |
| Cell Permeability (as this compound) | Membrane impermeant | [2] |
| Cell Permeability (as Flubida-2) | Membrane permeant | [3] |
Table 2: Experimentally Determined pH of Endoplasmic Reticulum and Golgi Apparatus
| Organelle | Cell Type | Measured pH | Reference |
| Endoplasmic Reticulum | HeLa | 7.20 ± 0.23 | [1] |
| Golgi Apparatus | HeLa | 6.36 ± 0.29 | [1] |
| Endoplasmic Reticulum | HeLa | ~7.1 | [2] |
| Golgi Apparatus | HeLa | 6.56 ± 0.09 | [2] |
Experimental Protocols
Protocol 1: Transfection of Cells with Avidin-Fusion Constructs
This protocol describes the transient transfection of mammalian cells with plasmids encoding organelle-targeted avidin.
Materials:
-
HeLa cells (or other suitable mammalian cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA: pcDNA3-AV-KDEL (for ER targeting) or pCDM8-ST-AV (for Golgi targeting)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well plates or glass-bottom dishes for imaging
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates or on glass-bottom dishes at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium. c. Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the growth medium from the cells and wash once with serum-free medium. b. Add 800 µL of serum-free medium to the 200 µL of transfection complex. c. Add the 1 mL of the final transfection mixture to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Expression: Allow the cells to express the avidin-fusion protein for 24-48 hours before proceeding with Flubida-2 loading.
Protocol 2: Loading of Flubida-2 and Ratiometric pH Imaging
This protocol details the loading of transfected cells with Flubida-2 and subsequent imaging to determine organellar pH.
Materials:
-
Transfected cells expressing AV-KDEL or ST-AV
-
Flubida-2 stock solution (1-10 mM in DMSO)
-
Serum-free DMEM or other suitable imaging buffer
-
Complete growth medium
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 440 nm and 490 nm, and emission detection around 520 nm) and environmental chamber (37°C, 5% CO2)
Procedure:
-
Preparation of Loading Solution: Prepare a 2-4 µM Flubida-2 loading solution in serum-free medium.
-
Cell Loading: a. Wash the transfected cells once with serum-free medium. b. Incubate the cells with the Flubida-2 loading solution for 3-5 hours (or overnight for 10-15 hours) at 37°C.
-
Wash and Chase: a. Aspirate the loading solution and wash the cells twice with complete growth medium. b. Incubate the cells in fresh complete growth medium for at least 2 hours to allow for the de-esterification of Flubida-2 and the removal of excess probe from the cytosol.[4]
-
Imaging: a. Replace the medium with a suitable imaging buffer. b. Place the cells on the microscope stage within the environmental chamber. c. Acquire fluorescence images by alternating excitation between 440 nm and 490 nm, collecting the emission at ~520 nm. d. Select regions of interest (ROIs) corresponding to the targeted organelles in successfully transfected cells.
Protocol 3: In Situ pH Calibration
This protocol describes the procedure for generating a calibration curve to relate the 490/440 nm fluorescence ratio to the luminal pH.
Materials:
-
This compound loaded cells
-
Calibration Buffer (e.g., 125 mM KCl, 20 mM NaCl, 10 mM HEPES, 1 mM MgCl2, pH adjusted to a range of values from 6.0 to 7.5)
-
Nigericin (10 µM) and Monensin (10 µM) stock solutions (in ethanol or DMSO)
Procedure:
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with different pH values (e.g., 6.0, 6.5, 7.0, 7.5).
-
Equilibration with Ionophores: a. Incubate the this compound loaded cells in the calibration buffer with the highest pH (e.g., 7.5) containing 10 µM nigericin and 10 µM monensin for 5-10 minutes. These ionophores will equilibrate the intracellular and extracellular pH.
-
Image Acquisition: Acquire ratiometric images of the cells as described in Protocol 2.
-
Stepwise pH Change: Sequentially replace the calibration buffer with buffers of decreasing pH, allowing for a 5-10 minute equilibration period before imaging at each pH step.
-
Data Analysis: a. For each cell and at each pH value, calculate the average background-subtracted 490 nm / 440 nm fluorescence ratio within the ROI. b. Plot the fluorescence ratio as a function of the extracellular pH to generate a calibration curve. c. Fit the data to the Henderson-Hasselbalch equation to determine the pKa of this compound in the specific organellar environment. d. Use the calibration curve to convert the fluorescence ratios measured in experimental cells to luminal pH values.
Signaling Pathways and Visualizations
Alterations in the pH of the ER and Golgi are increasingly recognized as critical events in the modulation of cellular signaling pathways, particularly in the context of cellular stress.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
The ER maintains a slightly alkaline pH, which is optimal for the function of chaperones and enzymes involved in protein folding. A disruption in ER pH can contribute to the accumulation of misfolded proteins, leading to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis or, if the stress is too severe, trigger apoptosis. The three main branches of the UPR are initiated by the sensors IRE1, PERK, and ATF6.
Caption: Unfolded Protein Response (UPR) Signaling Pathway.
Golgi Apparatus Stress Response
The Golgi apparatus has a distinct acidic pH which is crucial for the proper functioning of glycosyltransferases and proteases involved in post-translational modification and sorting of proteins. Perturbations in Golgi pH can lead to "Golgi stress," which triggers specific signaling pathways to restore homeostasis. While less characterized than the UPR, Golgi stress is known to activate pathways involving transcription factors such as TFE3 and CREB3, and can also intersect with pathways like the MAPK cascade.
Caption: Golgi Stress Response Signaling Pathways.
Experimental Workflow
The following diagram illustrates the overall workflow for using this compound as a targeted biomarker probe.
Caption: Experimental Workflow for this compound pH Measurement.
The use of this compound in combination with organelle-targeted avidin provides a robust and quantitative method for monitoring the pH of the endoplasmic reticulum and Golgi apparatus in living cells. This approach enables researchers to investigate the role of organellar pH as a critical biomarker in cellular health and disease, and to assess the impact of novel therapeutics on these vital cellular compartments. The detailed protocols and understanding of the associated signaling pathways provided in this application note will empower scientists to effectively implement this powerful technique in their research and drug development endeavors.
References
Troubleshooting & Optimization
Optimizing Flubi-2 signal-to-noise ratio
This technical support center provides troubleshooting guidance and answers to frequently asked questions for optimizing the signal-to-noise ratio of the Flubi-2 biosensor.
I. Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Low this compound Signal or Poor FRET Response
-
Question: My this compound signal is very weak, or I am not observing a significant change in the FRET ratio upon stimulating the cells. What are the possible causes and solutions?
-
Answer: Low signal or a poor FRET response can stem from several factors, from suboptimal expression levels to issues with the imaging setup.
-
Low Expression Levels: The concentration of the this compound biosensor within the cell might be insufficient.
-
Solution: Increase the amount of plasmid DNA used for transfection or the viral titer for transduction. It is crucial to optimize this, as overexpression can lead to cellular toxicity and artifacts.
-
-
Suboptimal Imaging Conditions: The excitation and emission wavelengths might not be correctly set for the specific fluorophores in this compound.
-
Solution: Ensure that the filter sets on your microscope are appropriate for the donor and acceptor fluorophores of the this compound sensor.
-
-
Cell Health: Unhealthy or dying cells will not exhibit proper signaling and can have compromised protein expression.
-
Solution: Monitor cell viability and ensure they are healthy before and during the experiment. Use a positive control for cell stimulation to confirm that the signaling pathway is active.
-
-
Incorrect Buffer Composition: The imaging buffer can affect cell health and fluorophore performance.
-
Solution: Use a buffer that maintains physiological pH and osmolarity, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
-
Issue 2: High Background Fluorescence
-
Question: I am observing high background fluorescence, which is masking the this compound signal. How can I reduce it?
-
Answer: High background can originate from the cell culture medium, the cells themselves (autofluorescence), or the imaging equipment.
-
Media Components: Phenol red and other components in the cell culture medium are fluorescent.
-
Solution: Image cells in a phenol red-free medium.
-
-
Autofluorescence: Cells naturally contain molecules that fluoresce, particularly at shorter wavelengths.
-
Solution: Use a filter set that minimizes the collection of autofluorescence. If possible, acquire a "blank" image of untransfected cells and use it for background subtraction during image analysis.
-
-
Out-of-Focus Light: Light from planes above and below the focal plane can contribute to background.
-
Solution: Use a confocal microscope to optically section the sample and reject out-of-focus light.
-
-
Issue 3: Rapid Photobleaching
-
Question: The this compound signal fades quickly during imaging. How can I minimize photobleaching?
-
Answer: Photobleaching is the irreversible destruction of fluorophores due to light exposure.
-
Excessive Light Exposure: High-intensity excitation light and long exposure times accelerate photobleaching.
-
Solution: Reduce the laser power or lamp intensity to the minimum level required for a good signal. Use the shortest possible exposure times and increase the interval between image acquisitions.
-
-
Lack of Protective Agents: The imaging medium can be supplemented to reduce photobleaching.
-
Solution: Consider adding an anti-photobleaching agent to your imaging medium, but first, confirm its compatibility with live-cell imaging and your specific cell type.
-
-
II. Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action of the this compound biosensor?
-
Answer: this compound is a genetically encoded, FRET-based biosensor designed to report the activation of a specific intracellular signaling molecule. It consists of a donor fluorophore and an acceptor fluorophore linked by a sensor domain. Upon activation of the target molecule, the sensor domain undergoes a conformational change, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency.
-
Question: How should I store the this compound plasmid DNA?
-
Answer: The this compound plasmid DNA should be stored at -20°C in a nuclease-free buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Question: What are appropriate positive and negative controls for a this compound experiment?
-
Answer:
-
Positive Control: A known agonist that robustly activates the signaling pathway of interest should be used to confirm that the this compound sensor is responsive in your cell system.
-
Negative Control: Untransfected cells should be imaged under the same conditions to assess autofluorescence. Additionally, a vehicle control (the solvent for your stimulus) should be used to ensure that the vehicle itself does not elicit a response.
-
III. Quantitative Data Summary
The following table summarizes the key performance characteristics of the this compound biosensor.
| Parameter | Value | Notes |
| FRET Donor | mCerulean3 | |
| FRET Acceptor | mVenus | |
| Dynamic Range (FRET Ratio Change) | 25-40% | Varies depending on cell type and expression level. |
| Optimal Excitation Wavelength | 433 nm | For the mCerulean3 donor. |
| Emission Wavelengths | 475 nm (Donor) / 528 nm (Acceptor) | |
| Recommended Expression System | Mammalian cells | Tested in HEK293, HeLa, and primary neurons. |
| Optimal Transfection Method | Lipid-based transfection or lentiviral transduction |
IV. Experimental Protocols
Protocol 1: Transfection of this compound into Mammalian Cells
-
Cell Plating: One day prior to transfection, plate cells on glass-bottom dishes suitable for microscopy. Ensure cells are at 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute 1-2 µg of this compound plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for biosensor expression.
Protocol 2: Live-Cell Imaging and Data Acquisition
-
Medium Exchange: Before imaging, carefully wash the cells twice with pre-warmed imaging buffer (e.g., HBSS with calcium and magnesium) to remove the culture medium.
-
Microscope Setup:
-
Turn on the microscope and the environmental chamber (set to 37°C and 5% CO2).
-
Select the appropriate filter sets for the this compound donor and acceptor fluorophores.
-
-
Image Acquisition:
-
Place the dish on the microscope stage and bring the cells into focus.
-
Acquire baseline images for both the donor and acceptor channels for 2-5 minutes to establish a stable baseline.
-
Add your stimulus (e.g., agonist) and continue acquiring images at the desired time interval.
-
-
Data Analysis:
-
Perform background subtraction on both the donor and acceptor image series.
-
Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each time point.
-
Normalize the FRET ratio to the baseline to quantify the change in signal.
-
V. Visualizations
Caption: A simplified signaling pathway illustrating the activation of a Ras GTPase.
Caption: The experimental workflow for using the this compound biosensor.
Caption: A decision tree for troubleshooting low signal-to-noise ratio issues.
How to reduce background fluorescence with Flubi-2
Welcome to the technical support center for Flubi-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, particularly in reducing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the hydrolyzed, fluorescent form of Flubida-2, a site-directed fluorogenic probe.[1][2] It is primarily used as a standard for pH calibration in cellular environments.[1][3] this compound can also be microinjected into cells to measure pH in specific locations where avidin fusion proteins are present.[1]
Q2: What are the spectral properties of this compound?
This compound is excited by light at approximately 492 nm and emits fluorescence at around 517 nm (at pH 9), placing its signal in the green channel of a fluorescence microscope.[1]
Q3: I am observing high background fluorescence in my experiment with this compound. What are the common causes?
High background fluorescence can originate from several sources, broadly categorized as either sample-related or reagent-and-protocol-related.
-
Sample-related (Autofluorescence):
-
Cellular Components: Endogenous molecules such as NADH, riboflavins, and flavins can contribute to autofluorescence, particularly in the blue and green spectral regions where this compound emits.[4][5][6][7]
-
Cell Culture Media: Components in the cell culture medium, especially phenol red and fetal bovine serum (FBS), are known to be fluorescent and can significantly increase background noise.[4][8][9]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[10]
-
-
Reagent- and Protocol-related:
-
Excess Fluorophore: Incomplete removal of unbound this compound or its precursor, Flubida-2, can lead to high background.
-
Non-specific Binding: The probe may non-specifically associate with cellular structures other than the intended target.
-
Contaminated Buffers or Solutions: Buffers and other solutions used in the experimental workflow may contain fluorescent impurities.
-
Q4: How can I determine the source of the high background in my this compound experiment?
To pinpoint the source of high background, it is essential to include proper controls in your experimental setup. A systematic approach would involve imaging:
-
Unstained Cells: This will reveal the level of natural autofluorescence from your cells.
-
Cells in Imaging Buffer/Media Alone: This helps to determine the contribution of the imaging medium to the background fluorescence.
-
Cells Treated with Vehicle Control (e.g., DMSO): This control is important if this compound is dissolved in a solvent that might induce fluorescence.
-
A Slide with Mounting Medium Only: This can help identify fluorescence originating from the mounting medium itself.
Troubleshooting Guide: Reducing Background Fluorescence
Problem: High background fluorescence is obscuring the this compound signal.
Below are several strategies to mitigate high background fluorescence, categorized by the source of the noise.
Strategy 1: Optimizing the Staining Protocol
Optimizing your experimental protocol is the first line of defense against high background.
| Troubleshooting Step | Recommendation |
| Reduce Fluorophore Concentration | Titrate the concentration of Flubida-2 to find the lowest concentration that provides a sufficient signal without excessive background. |
| Optimize Incubation Time | Reduce the incubation time to minimize non-specific uptake and binding of the probe. |
| Improve Washing Steps | Increase the number and duration of washing steps after incubation to ensure complete removal of unbound fluorophore. Use a mild detergent like Tween-20 in the wash buffer to aid this process. |
| Ensure Proper Blocking | If using this compound in an immunofluorescence context, ensure that blocking steps are adequate to prevent non-specific antibody binding.[11][12][13] |
Strategy 2: Addressing Autofluorescence from Biological Samples
Autofluorescence is inherent to biological specimens but can be managed.
| Troubleshooting Step | Recommendation |
| Use Phenol Red-Free Medium | For live-cell imaging, switch to a phenol red-free cell culture medium, as phenol red is a significant source of background fluorescence in the green channel.[4][8][9] |
| Use Low-Fluorescence Media | Consider using commercially available low-fluorescence imaging media, such as FluoroBrite™ DMEM, which is designed to reduce background fluorescence. |
| Reduce Serum Concentration | If possible, reduce the concentration of fetal bovine serum (FBS) in the imaging medium, as it contains fluorescent components.[4][14] |
| Choose an Appropriate Fixation Method | If fixation is necessary, consider using a non-aldehyde-based fixative like methanol or ethanol, or reduce the concentration and incubation time of aldehyde fixatives.[14] |
| Use a Quenching Agent | Chemical quenching agents like Sodium Borohydride or Sudan Black B can be used to reduce autofluorescence, particularly that induced by fixation.[10][11][14] |
Strategy 3: Image Acquisition and Analysis Adjustments
Proper microscope settings and image processing can help to computationally reduce background.
| Troubleshooting Step | Recommendation |
| Optimize Microscope Settings | Adjust the gain and exposure settings on your microscope. Use the lowest possible laser power and exposure time that still allows for detection of your specific signal to minimize the excitation of autofluorescent molecules. |
| Use Appropriate Filters | Ensure that you are using the correct excitation and emission filters for this compound (Excitation: ~492 nm, Emission: ~517 nm) to maximize signal collection and minimize bleed-through from other fluorescent sources. |
| Background Subtraction | In your image analysis software, acquire an image of a background region (an area with no cells) and subtract this average background intensity from your experimental images. |
| Spectral Unmixing | If your microscope system is equipped for it, spectral unmixing can be a powerful tool to separate the this compound signal from the broader emission spectra of autofluorescent molecules. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~492 nm (at pH 9) | [1] |
| Emission Maximum | ~517 nm (at pH 9) | [1] |
| Molecular Weight | 728.85 g/mol | [1] |
| Solubility | DMSO | [1] |
| Quantum Yield | Not available | |
| Extinction Coefficient | Not available |
Table 2: Common Sources of Autofluorescence and their Spectral Characteristics
This table can help you identify potential sources of background fluorescence that may interfere with your this compound signal.
| Autofluorescent Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| NADH | ~340 | ~450 | A primary metabolic cofactor found in most living cells.[5][7][15] |
| Flavins (FAD, FMN) | ~380-490 | ~520-560 | Involved in cellular respiration, with emission overlapping with this compound.[5][7][16] |
| Collagen | ~270 | ~390 | A major component of the extracellular matrix.[5][7] |
| Elastin | ~350-450 | ~420-520 | Another extracellular matrix protein.[5][7] |
| Lipofuscin | Broad (345-490) | Broad (460-670) | "Wear and tear" pigments that accumulate in aging cells.[5][7] |
| Phenol Red | ~440 | Varies with pH | A common pH indicator in cell culture media that is highly fluorescent.[8][9][17][18] |
Experimental Protocols
Protocol: General Workflow for Reducing Background Fluorescence in Live-Cell Imaging with this compound
This protocol provides a general workflow for preparing and imaging live cells with this compound, incorporating steps to minimize background fluorescence.
-
Cell Culture and Plating:
-
Culture cells in your standard growth medium.
-
Plate cells on a low-fluorescence imaging dish (e.g., glass-bottom dish) to an appropriate confluency.
-
-
Preparation of Imaging Medium:
-
Prepare a phenol red-free and serum-free imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or a commercially available low-fluorescence medium).
-
Warm the imaging medium to 37°C.
-
-
Loading with Flubida-2 (Precursor to this compound):
-
Prepare a stock solution of Flubida-2 in anhydrous DMSO.
-
Dilute the Flubida-2 stock solution in the pre-warmed imaging medium to the desired final concentration (start with a titration, e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the Flubida-2 loading solution to the cells and incubate at 37°C for the optimized duration (e.g., 30-60 minutes). Protect from light during incubation.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells at least three times with pre-warmed imaging medium to remove any extracellular Flubida-2.
-
-
Image Acquisition:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.
-
Allow the cells to equilibrate for a few minutes before imaging.
-
Use the appropriate filter set for this compound (Excitation ~492 nm, Emission ~517 nm).
-
Use the lowest laser power and shortest exposure time that provide a clear signal.
-
Acquire images, including a background image from an area with no cells for later background subtraction.
-
-
Image Analysis:
-
If necessary, perform background subtraction using the image of the cell-free region.
-
Visualizations
Caption: Breakdown of the total measured fluorescence signal.
Caption: A stepwise workflow for troubleshooting high background fluorescence.
References
- 1. This compound - Biotium [biotium.com]
- 2. Biotium FLUBIDA-2, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. phenol red - Cellculture2 [cellculture2.altervista.org]
- 9. promocell.com [promocell.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 15. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectral properties of fluorescent flavoproteins of isolated rat liver mitochondria [ouci.dntb.gov.ua]
- 17. Phenol red - Wikipedia [en.wikipedia.org]
- 18. Absorption [Phenol Red] | AAT Bioquest [aatbio.com]
Flubi-2 experimental controls and normalization
Welcome to the technical support center for Flubi-2. This resource provides detailed protocols, troubleshooting guides, and answers to frequently asked questions to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Flubida-2? A1: this compound is the hydrolyzed, fluorescent product of the non-fluorescent probe Flubida-2. Flubida-2 is a conjugate of biotin and fluorescein diacetate that can be directed to specific sites within a cell (e.g., where avidin fusion proteins are located). Once inside the cell, endogenous esterases cleave the diacetate groups, converting it to the fluorescent, pH-sensitive this compound. This compound itself is membrane impermeant and is primarily used as a calibration standard in cell-free experiments to create a pH-fluorescence standard curve.[1]
Q2: What are the optimal excitation and emission wavelengths for this compound? A2: The optimal excitation and emission wavelengths for this compound are pH-dependent. At a pH of 9.0, the recommended wavelengths are approximately 492 nm for excitation and 517 nm for emission.[1] It is always best to determine the optimal wavelengths empirically on your specific instrument.
Q3: How should I store this compound? A3: this compound should be stored at -20°C, protected from light.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation. If a product containing a fluorescent dye is accidentally left at room temperature for a few days, it will likely still be functional. However, a small-scale positive control experiment is recommended to confirm its efficacy before proceeding with precious samples.[1]
Q4: Can I use this compound to measure intracellular pH (pHi) directly? A4: No, this compound is membrane impermeant and cannot be loaded directly into the cytoplasm of intact cells.[1] It is designed to be used as a standard for in vitro calibration. To measure pHi, you would use a membrane-permeant precursor like Flubida-2 or other similar dyes (e.g., BCECF, AM).[1][2]
Q5: What is the pKa of this compound? A5: The pKa of this compound is approximately 6.5.[1] This makes it well-suited for measuring pH changes within the physiological range of many cellular compartments.
Experimental Protocols
Protocol: Generating an In Vitro pH Calibration Curve
This protocol describes how to generate a standard curve of fluorescence intensity versus pH using this compound. This curve is essential for converting fluorescence data from pH-sensitive probes into absolute pH values.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
A series of calibration buffers with known pH values (e.g., pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.5, 8.0, 9.0)
-
96-well black-wall, clear-bottom microplates
-
Fluorescence microplate reader
Methodology:
-
Prepare this compound Stock Solution: Dissolve the this compound powder in anhydrous DMSO to create a 1-5 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
Prepare Working Solutions: Dilute the stock solution into each of the calibration buffers to a final concentration of 1-10 µM. The optimal final concentration should be determined empirically to avoid inner filter effects while maximizing signal-to-noise ratio. Prepare a sufficient volume of each working solution to have at least three replicates per pH point.
-
Plate Loading: Pipette 100 µL of each working solution (this compound in a specific pH buffer) into the wells of the 96-well plate. Include at least three wells containing buffer only (no dye) for each pH value to serve as a background control.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow the temperature to equilibrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to ~490 nm and the emission wavelength to ~535 nm. Ensure the settings (e.g., gain) are optimized to prevent signal saturation at the highest pH.
-
Data Analysis:
-
For each pH value, calculate the average fluorescence intensity from the replicate wells.
-
Calculate the average background fluorescence from the "buffer only" wells.
-
Subtract the average background from the average this compound fluorescence to get the corrected intensity.
-
Plot the corrected fluorescence intensity as a function of pH. The resulting curve should be sigmoidal.
-
Data Presentation and Normalization
Data Summary Table
Raw and processed data from your calibration experiment should be organized for clarity.
| pH | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average Intensity (RFU) | Background (RFU) | Corrected Intensity (RFU) | Normalized Intensity (I/Imax) |
| 4.0 | 150 | 155 | 152 | 152.3 | 50 | 102.3 | 0.07 |
| 5.0 | 340 | 348 | 344 | 344.0 | 50 | 294.0 | 0.20 |
| 6.0 | 750 | 760 | 755 | 755.0 | 50 | 705.0 | 0.47 |
| 6.5 | 1050 | 1040 | 1045 | 1045.0 | 50 | 995.0 | 0.67 |
| 7.0 | 1280 | 1295 | 1288 | 1287.7 | 50 | 1237.7 | 0.83 |
| 7.5 | 1450 | 1465 | 1458 | 1457.7 | 50 | 1407.7 | 0.94 |
| 8.0 | 1540 | 1550 | 1545 | 1545.0 | 50 | 1495.0 | 1.00 |
| 9.0 | 1535 | 1548 | 1542 | 1541.7 | 50 | 1491.7 | 0.99 |
RFU = Relative Fluorescence Units
Data Normalization
Normalizing your data is crucial for comparing results across different experiments or plates.[2][3]
-
Background Subtraction: The first step is to correct for background fluorescence originating from the media and the microplate itself. Subtract the average fluorescence of the "buffer only" control wells from your experimental wells.
-
Normalization to Maximum Value (I/Imax): To compare the shape of the calibration curve between experiments, it's useful to normalize the data by dividing each corrected intensity value by the maximum corrected intensity value observed in the experiment (typically at the highest pH).[3] This scales the data to a range of 0 to 1 and minimizes variability due to factors like lamp intensity or absolute dye concentration.
Troubleshooting Guide
Q: My fluorescence signal is very low across all pH values. A: This can be due to several factors:
-
Incorrect Instrument Settings: Double-check that the excitation and emission wavelengths are set correctly for this compound. Ensure the gain setting on the reader is high enough, but without saturating the detector.
-
Dye Degradation: The dye may have degraded due to improper storage (e.g., prolonged exposure to light or moisture).[1] Consider running a small positive control experiment with a fresh vial of the dye.[1]
-
Low Dye Concentration: Your working solution concentration may be too low. Try increasing the final concentration in the wells.
Q: I am observing high background fluorescence. A: High background can obscure your signal.
-
Contaminated Buffers or Water: Ensure all buffers and water used are of high purity and are not autofluorescent.
-
Plate Autofluorescence: Some microplates have higher intrinsic fluorescence than others. Use black-walled plates designed for fluorescence assays to minimize this.
-
Extracellular Dye (for cell-based assays): If you are adapting a protocol for live cells with a probe like Flubida-2, residual extracellular probe can cause high background. Ensure adequate washing steps are included.
Q: My pH calibration curve is not sigmoidal or has a poor fit. A: An improperly shaped curve compromises the accuracy of your pH measurements.
-
Inaccurate Buffers: The most common cause is inaccurately prepared calibration buffers. Verify the pH of your buffers with a recently calibrated pH meter.[4][5] Be aware that the pH of high- and low-range buffers can change over time (e.g., pH 10 buffer can absorb atmospheric CO2).[5][6]
-
Dye Concentration Too High: Excessively high concentrations of the fluorophore can lead to an "inner filter effect," where the emitted light is re-absorbed by other dye molecules, causing a non-linear response. Try reducing the dye concentration.
-
Instrumental Issues: Ensure the plate reader is functioning correctly and that the optics are clean.
Q: I see high variability between my replicate wells. A: High variability reduces the reliability of your results.
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and that you are using proper pipetting technique to dispense consistent volumes of dye and buffer.
-
Incomplete Mixing: Make sure the this compound working solution is homogenous before and during plating.
-
Temperature Gradients: Allow the plate to equilibrate to the reader's temperature before measurement, as fluorescence is temperature-sensitive.[7][8] Avoid "edge effects" in the plate where evaporation or temperature changes are more pronounced.
Visualized Workflows and Relationships
Caption: Experimental workflow for generating a pH calibration curve using this compound.
Caption: Logical relationship between a live-cell probe and the this compound calibration standard.
References
- 1. Measurement of Intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 3. Data manipulation? It's normal(ization)! - the Node [thenode.biologists.com]
- 4. coleparmer.com [coleparmer.com]
- 5. How to calibrate a pH meter | Metrohm [metrohm.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
Technical Support Center: Flubi-2 Solubility and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Flubi-2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye used for the determination of pH in living cells, particularly within organelles of the secretory pathway like the Golgi apparatus and endoplasmic reticulum.[1] It is a fluorescein-biotin based pH-ratio dye with a pKa of 6.7, making it sensitive to pH changes around the physiological range.[1] this compound is the hydrolyzed, fluorescent product of the membrane-permeable and non-fluorescent Flubida-2.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is a yellow solid that is soluble in Dimethyl Sulfoxide (DMSO).[2]
Q3: I'm observing precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture media. What could be the cause and how can I fix it?
Precipitation of this compound upon dilution into aqueous buffers or media is a common issue arising from its limited solubility in aqueous solutions. Several factors can contribute to this:
-
Temperature Shifts: Moving from a refrigerated stock to room temperature or incubator temperatures can cause high molecular weight compounds to fall out of solution.[4]
-
High Concentration: The final concentration of this compound in your aqueous solution may be too high, exceeding its solubility limit.
-
Media Composition: Components in your cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[4]
To address this, consider the following troubleshooting steps:
-
Optimize Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Use a Surfactant: For its precursor Flubida-2, mixing the DMSO stock solution with Pluronic F-127 (a non-ionic surfactant) before dilution in serum-free media is recommended to improve solubility.[3] This approach may also be beneficial for this compound.
-
Prepare Fresh Dilutions: Prepare your working solutions fresh before each experiment to minimize the chances of precipitation over time.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in anhydrous DMSO. A general guideline, based on the protocol for its precursor Flubida-2, is to dissolve it to a concentration of approximately 2 mM.[3]
Q5: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C.[2] While some sources suggest room temperature storage for continental US shipments, it is best to adhere to the manufacturer's recommended long-term storage conditions.[1]
Quantitative Data: Solubility Summary
| Compound | Recommended Solvent | Recommended Stock Concentration |
| This compound | DMSO | ~2 mM (based on precursor)[3] |
| Flubida-2 (precursor) | DMSO | ~2 mM[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve a stock concentration of 2 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol is adapted from the recommendations for Flubida-2 and may require optimization for your specific cell type and experimental conditions.[3]
-
Thaw an aliquot of the 2 mM this compound DMSO stock solution.
-
In a separate tube, mix the this compound stock solution 1:1 with a 20% (w/v in DMSO) solution of Pluronic F-127.
-
Vortex the mixture thoroughly.
-
Dilute this mixture into serum-free cell culture medium to achieve the desired final working concentration (e.g., 2-4 µM).[3]
-
Vortex the final working solution immediately before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Flubi-2 Technical Support Center: Troubleshooting Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating photobleaching of the fluorescent pH indicator, Flubi-2. The following resources offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your live-cell imaging experiments.
Troubleshooting Guide: Common Photobleaching Issues with this compound
| Problem | Possible Cause | Solution |
| Rapid signal loss during initial focusing and image acquisition. | High-intensity illumination from the microscope's light source. | Reduce the excitation light intensity to the lowest level that provides a detectable signal. Use neutral density (ND) filters to attenuate the light source. Minimize the duration of exposure to the excitation light. |
| Fluorescence signal fades quickly during time-lapse imaging. | Repeated exposure to excitation light over time. | Decrease the frequency of image acquisition to the minimum required for your experiment. Use an antifade reagent in your imaging medium to quench reactive oxygen species. |
| High background fluorescence obscuring the this compound signal. | Incomplete hydrolysis of the Flubida-2 precursor or excess probe in the medium. | Ensure complete hydrolysis of Flubida-2 to the active this compound form by allowing sufficient incubation time. Wash cells thoroughly with fresh, serum-free medium after loading to remove any extracellular probe. |
| Cellular stress or death observed during imaging. | Phototoxicity caused by the interaction of high-intensity light with the fluorescent probe. | In addition to reducing light intensity and exposure, consider using a live-cell imaging-specific antifade reagent that can also mitigate phototoxicity. Monitor cell health throughout the experiment. |
| Inconsistent fluorescence intensity between different experiments. | Variations in cell loading efficiency, illumination intensity, or antifade reagent concentration. | Standardize your cell loading protocol, including incubation time and probe concentration. Always use the same microscope settings and antifade reagent concentration for comparable experiments. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the fluorescent, hydrolyzed product of Flubida-2, a cell-permeable, non-fluorescent probe.[1] Once inside the cell, intracellular esterases cleave the acetate groups on Flubida-2, converting it to the fluorescent this compound. This compound is a pH-sensitive fluorophore with a pKa of approximately 6.5, making it suitable for measuring pH in various cellular compartments.[2]
Q2: What are the primary causes of this compound photobleaching?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore. For this compound, like other fluorescein derivatives, this is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.[3][4] This process is exacerbated by high-intensity and prolonged exposure to excitation light.
Q3: How can I minimize photobleaching of this compound in my experiments?
A3: To minimize photobleaching, you should:
-
Reduce Excitation Light: Use the lowest possible laser power or lamp intensity.[5]
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Minimize Exposure Time: Use the shortest possible exposure time for your camera.[5]
-
Reduce Frequency of Acquisition: In time-lapse experiments, increase the interval between image captures.
-
Use Antifade Reagents: Incorporate a commercial antifade reagent for live-cell imaging into your medium.[5][6]
Q4: Are there antifade reagents specifically recommended for this compound?
A4: While there are no antifade reagents marketed exclusively for this compound, several commercial products are effective for green-emitting fluorophores like fluorescein derivatives in live-cell imaging. These include reagents based on oxygen-scavenging systems or antioxidant compounds.
Q5: Will using an antifade reagent affect the pH-sensing capability of this compound?
A5: Most commercial antifade reagents for live-cell imaging are designed to be non-invasive and should not interfere with the intrinsic pH sensitivity of this compound. However, it is always good practice to perform control experiments to validate that the reagent does not alter the cellular process you are studying.
Quantitative Data
This compound Photophysical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~492 nm (at pH 9) | [2] |
| Emission Maximum (λem) | ~517 nm (at pH 9) | [2] |
| Molar Extinction Coefficient (ε) | ~92,300 cm⁻¹M⁻¹ (in basic ethanol) | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.97 (in basic ethanol) | [7] |
| pKa | ~6.5 | [2] |
Representative Photostability of a Green Fluorophore With and Without Antifade Reagents
The following table provides illustrative data on the photostability of a green fluorescent protein (a common proxy in photobleaching studies) in live cells, with and without the presence of a commercial antifade reagent. This demonstrates the typical improvement in signal stability that can be expected when using an antifade reagent.
| Time (seconds) | % Initial Fluorescence (Control) | % Initial Fluorescence (with Antifade Reagent) |
| 0 | 100% | 100% |
| 30 | 75% | 95% |
| 60 | 55% | 90% |
| 90 | 40% | 85% |
| 120 | 30% | 80% |
Note: This data is representative and the actual photostability of this compound may vary depending on the specific experimental conditions, including cell type, illumination intensity, and the specific antifade reagent used.
Experimental Protocols
Protocol for Loading Cells with Flubida-2
This protocol is adapted from the recommended guidelines for Flubida-2.[8]
Materials:
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Flubida-2 stock solution (e.g., 2 mM in DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
Cells of interest cultured on a suitable imaging dish or slide
Procedure:
-
Prepare the Loading Solution:
-
Mix the Flubida-2 stock solution 1:1 with the 20% Pluronic F-127 solution.
-
Dilute this mixture in serum-free medium to a final Flubida-2 concentration of 2-4 µM.
-
-
Cell Loading:
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Rinse the cells once with serum-free medium.
-
Add the loading solution to the cells.
-
Incubate for 3-5 hours at 37°C. For some cell types, an overnight incubation (10-15 hours) may be beneficial.
-
-
Wash and Chase:
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After incubation, remove the loading solution.
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Wash the cells with normal growth medium (containing serum) for at least 2 hours to allow for the removal of excess, unhydrolyzed probe from the cytosol.
-
General Protocol for Using a Commercial Live-Cell Antifade Reagent
Materials:
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Commercial live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent)
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Complete cell culture medium or imaging buffer
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Cells loaded with this compound
Procedure:
-
Prepare the Antifade Medium:
-
Dilute the antifade reagent in your complete cell culture medium or a suitable imaging buffer according to the manufacturer's instructions.
-
-
Incubate Cells with Antifade Reagent:
-
Replace the medium on your this compound loaded cells with the antifade medium.
-
Incubate the cells for the time recommended by the manufacturer (typically 15-120 minutes) at 37°C.
-
-
Image the Cells:
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Proceed with your live-cell imaging experiment. The antifade reagent will provide continuous protection against photobleaching.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: Experimental workflow for preparing cells with this compound and an antifade reagent for live-cell imaging.
Caption: A logical troubleshooting workflow for addressing this compound photobleaching during fluorescence microscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Biotium [biotium.com]
- 3. Photobleaching [evidentscientific.com]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. biocompare.com [biocompare.com]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. COMPARISON OF ANTI-FADING AGENTS USED IN FLUORESCENCE MICROSCOPY - IMAGE-ANALYSIS AND LASER CONFOCAL MICROSCOPY STUDY | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Flubi-2 & Flubida-2 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address unexpected results and potential artifacts when using Flubi-2 and its precursor, Flubida-2, in cellular and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Flubida-2?
This compound is the fluorescent, hydrolyzed form of the Flubida-2 probe.[1] Flubida-2 is a non-fluorescent conjugate of biotin and fluorescein diacetate that can be targeted to specific cellular locations via avidin fusion proteins. Once inside the cell and at the target location, endogenous esterases cleave the diacetate groups, converting Flubida-2 into the fluorescent this compound. This compound's fluorescence is pH-sensitive, with an excitation/emission maximum of approximately 492/517 nm at pH 9.[1]
Q2: What are the primary applications of the Flubida-2/Flubi-2 system?
The primary application is to measure pH at specific, targeted locations within a cell, such as organelles.[1] This is achieved by expressing an avidin-fusion protein in the organelle of interest, which then binds the biotinylated Flubida-2 probe. This compound itself can be used as a standard for creating a pH calibration curve or can be microinjected into cells.[1]
Q3: What could be misinterpreted as "off-target effects" when using Flubida-2?
In the context of a fluorogenic probe like Flubida-2, "off-target effects" typically refer to experimental artifacts rather than unintended pharmacological interactions. These can include:
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High background fluorescence: Signal from non-targeted regions.
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Incorrect probe localization: The probe accumulating in cellular compartments other than the intended target.
-
Low signal-to-noise ratio: Difficulty in distinguishing the target signal from background noise.
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Cellular toxicity: The probe or experimental conditions adversely affecting cell health.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure the targeted signal, leading to inaccurate measurements.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete removal of extracellular Flubida-2. | Increase the number and duration of wash steps after probe loading. | Reduction in diffuse, non-specific fluorescence in the extracellular space. |
| Spontaneous hydrolysis of Flubida-2 in the medium. | Prepare the Flubida-2 working solution immediately before use. | Minimized fluorescence in the loading buffer and reduced background. |
| Non-specific binding of the probe to cellular components. | Decrease the concentration of Flubida-2 and/or reduce the loading time. | Lower overall background signal without a significant loss of targeted signal. |
| Presence of endogenous esterase activity in the extracellular medium. | Use a membrane-impermeant esterase inhibitor during the loading step. | Reduced hydrolysis of Flubida-2 outside the cells. |
Issue 2: Low or No Target Signal
This issue prevents the accurate measurement of pH at the desired location.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient cellular uptake of Flubida-2. | Optimize loading conditions (e.g., increase incubation time, temperature, or probe concentration). | Increased intracellular fluorescence at the target site. |
| Insufficient expression of the avidin-fusion protein. | Verify the expression and correct localization of your avidin-fusion protein via immunofluorescence or a fluorescent protein tag. | Confirmation that the targeting mechanism is in place. |
| Low esterase activity in the target organelle. | This is an inherent limitation. Ensure positive controls with microinjected this compound show fluorescence. | Verification that the imaging setup can detect the fluorophore. |
| Incorrect filter sets for fluorescence detection. | Use appropriate filters for this compound's spectral properties (Ex/Em: ~492/517 nm).[1] | Optimal signal detection and brightness. |
Experimental Protocols
Protocol 1: Standard Flubida-2 Loading for pH Measurement
-
Cell Preparation: Plate cells expressing the targeted avidin-fusion protein on a suitable imaging dish or plate. Allow cells to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of Flubida-2 in anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically 1-5 µM) in a buffered salt solution (e.g., HBSS).
-
Cell Loading: Remove the culture medium from the cells and wash once with the buffered salt solution. Add the Flubida-2 working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for probe uptake and hydrolysis.
-
Washing: Remove the loading solution and wash the cells 2-3 times with the buffered salt solution to remove extracellular probe.
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Imaging: Image the cells using a fluorescence microscope with appropriate filters for fluorescein/GFP.
Protocol 2: In Situ pH Calibration with this compound
-
Load Cells: Load cells with Flubida-2 as described in Protocol 1.
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with varying pH values (e.g., pH 5.5, 6.5, 7.5, 8.5) containing a K+/H+ ionophore like nigericin (e.g., 10 µM).
-
Equilibration: After washing the loaded cells, replace the buffer with the first pH calibration buffer. Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.
-
Image Acquisition: Acquire fluorescence intensity measurements from the targeted regions of interest.
-
Repeat: Repeat steps 3 and 4 for each of the different pH calibration buffers.
-
Generate Curve: Plot the fluorescence intensity as a function of pH to generate a calibration curve. This curve can then be used to convert fluorescence intensity from experimental cells into pH values.
Visual Guides
Caption: Workflow of Flubida-2 activation.
Caption: Troubleshooting workflow for this compound assays.
References
Flubi-2 protocol modifications for specific cell lines
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the use of Flubida-2, a fluorogenic probe that is hydrolyzed by intracellular esterases to its fluorescent product, Flubi-2, for targeted pH measurement. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Flubida-2 and this compound?
A1: Flubida-2 is a non-fluorescent, membrane-permeable probe. It is a conjugate of biotin and fluorescein diacetate. Once it enters a cell, intracellular esterases cleave the diacetate groups, resulting in the fluorescent product, this compound. This compound is membrane-impermeant and its fluorescence is pH-sensitive. This compound itself can be used as a standard for calibration curves.[1]
Q2: How is the this compound probe targeted to specific organelles?
A2: The targeting of this compound relies on the high-affinity interaction between biotin and avidin. For targeted pH measurements, cells must be engineered to express an avidin-fusion protein in the organelle of interest (e.g., endoplasmic reticulum or Golgi apparatus).[2] Once Flubida-2 is hydrolyzed to this compound (which contains biotin), it binds to the avidin-fusion protein, effectively localizing the pH sensor to that specific site.
Q3: What is the optimal excitation and emission wavelength for this compound?
A3: After hydrolysis, this compound has an excitation maximum of approximately 492 nm and an emission maximum of around 517 nm at pH 9.[3] However, as a pH indicator, the excitation spectrum of this compound is pH-dependent, which allows for ratiometric measurements to determine pH.
Q4: Can I use the this compound protocol in any cell line?
A4: The protocol can be adapted for various cell lines, but optimization is crucial. The efficiency of the protocol depends on factors that vary between cell lines, such as intracellular esterase activity, the expression level of the targeted avidin fusion protein, and the activity of cellular efflux pumps that may remove the dye.
Q5: My product was accidentally left at room temperature. Is it still usable?
A5: Most fluorescent dye products are stable at room temperature for several days. However, to ensure functionality, it is recommended to perform a small-scale positive control experiment before proceeding with valuable samples.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Low Esterase Activity: The cell line may have low levels of intracellular esterases, leading to inefficient hydrolysis of Flubida-2. 2. Insufficient Dye Concentration or Incubation Time: The concentration of Flubida-2 or the incubation time may be too low for optimal uptake and hydrolysis. 3. Low Expression of Avidin Fusion Protein: The target for this compound is not present in sufficient amounts. 4. High Dye Efflux: The cell line may have active multidrug resistance (MDR) efflux pumps that remove Flubida-2 or this compound from the cell.[4][5] | 1. Increase the incubation time to allow for more complete hydrolysis. If the signal is still low, this cell line may not be suitable for this specific probe. 2. Perform a titration of Flubida-2 concentration and a time-course experiment to determine the optimal loading conditions. 3. Verify the expression of the avidin fusion protein using methods like Western blotting or immunofluorescence. 4. Incubate with an efflux pump inhibitor, such as probenecid, during dye loading. |
| High Background Fluorescence | 1. Extracellular Hydrolysis of Flubida-2: Esterases present in the serum of the culture medium can hydrolyze the probe outside the cells. 2. Excessive Dye Concentration: Using too high a concentration of Flubida-2 can lead to non-specific staining. 3. Incomplete Washing: Residual extracellular probe can contribute to background noise. | 1. Perform the dye loading in serum-free medium. 2. Optimize the Flubida-2 concentration by performing a dose-response experiment. 3. Increase the number and duration of wash steps after dye loading. |
| Photobleaching | 1. Prolonged Exposure to Excitation Light: The fluorophore is being destroyed by the high-intensity light required for fluorescence microscopy. | 1. Minimize the exposure time and intensity of the excitation light. 2. Use an anti-fade mounting medium if imaging fixed cells. 3. Acquire images using a more sensitive camera or detector. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health and Density: Differences in cell confluency or viability can affect dye uptake and hydrolysis. 2. Inconsistent Incubation Times or Temperatures: Minor variations in the protocol can lead to different outcomes. | 1. Ensure that cells are in a logarithmic growth phase and have high viability. Plate cells at a consistent density for all experiments. 2. Use a timer and a calibrated incubator to ensure consistency in all steps of the protocol. |
Experimental Protocols and Cell Line-Specific Modifications
The following is a general protocol for using Flubida-2, with specific recommendations for HeLa cells and suggested starting points for modification in other common cell lines.
General Protocol for Flubida-2 Staining (Example for HeLa Cells)
This protocol is adapted from studies using fluorescein-biotin probes in HeLa cells expressing targeted avidin fusion proteins.[2]
Materials:
-
HeLa cells expressing the desired avidin-fusion protein
-
Flubida-2 stock solution (e.g., 1-10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
(Optional) Probenecid stock solution
-
Fluorescence microscope with appropriate filters for fluorescein
Procedure:
-
Cell Plating: Plate the HeLa cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Dye Loading:
-
Prepare a loading buffer by diluting the Flubida-2 stock solution in HBSS to a final concentration of 1-5 µM.
-
(Optional) If high dye efflux is suspected, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the loading buffer and wash the cells 2-3 times with fresh HBSS to remove any extracellular probe.
-
-
Imaging:
-
Add fresh HBSS to the cells.
-
Image the cells using a fluorescence microscope. For pH measurements, acquire images at two different excitation wavelengths (e.g., 440 nm and 490 nm) while keeping the emission wavelength constant (e.g., 520-540 nm).
-
Generate a calibration curve using intracellular buffers of known pH in the presence of a protonophore like nigericin to convert fluorescence ratios to pH values.
-
Proposed Modifications for Different Cell Lines
The optimal parameters for using Flubida-2 can vary significantly between cell lines due to differences in their physiological characteristics. The following table provides suggested starting points for optimization.
| Parameter | HeLa Cells | Jurkat Cells | CHO Cells | Rationale for Modification |
| Flubida-2 Concentration | 1-5 µM | 2-10 µM | 0.5-3 µM | Jurkat cells are suspension cells and may have different uptake kinetics. CHO cells are robust and may require lower concentrations to minimize toxicity. |
| Incubation Time | 30-60 min | 45-75 min | 20-45 min | Differences in membrane permeability and esterase activity will affect the optimal loading time.[3][6][7] |
| Use of Probenecid | Recommended to test | Highly Recommended | Recommended to test | Lymphocytic cell lines like Jurkat often have high activity of dye efflux pumps.[4] |
| Washing Steps | 2-3 washes | 3-4 washes | 2-3 washes | Suspension cells like Jurkat may require more extensive washing to remove background fluorescence. |
Signaling Pathways and Experimental Workflows
Flubida-2 Mechanism of Action and Targeting
The following diagram illustrates the workflow for using Flubida-2 to measure pH in a targeted organelle.
Intracellular pH and Cellular Signaling
Intracellular pH (pHi) is not merely a housekeeping parameter but also acts as a crucial regulator of various signaling pathways. Dysregulation of pHi has been implicated in several diseases, including cancer.
References
- 1. thomassci.com [thomassci.com]
- 2. Organelle pH studies using targeted avidin and fluorescein-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application and design of esterase-responsive nanoparticles for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Analysis of Efflux by Dye Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Intracellular pH Measurement: Comparing Flubi-2 and Other Fluorescent Probes
For researchers, scientists, and drug development professionals engaged in cellular analysis, the accurate measurement of intracellular pH (pHi) is critical for understanding a myriad of biological processes, from enzyme activity and cell proliferation to drug resistance and apoptosis. Fluorescent probes have emerged as indispensable tools for real-time, non-invasive pHi monitoring. This guide provides a comprehensive comparison of Flubi-2 with other commonly used fluorescent pH probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
This guide will delve into the properties and performance of this compound and compare it with established fluorescent pH indicators, including BCECF, SNARF, HPTS (Pyranine), and the pHrodo™ family of dyes. We will examine their spectral properties, pKa, suitability for ratiometric imaging, and other critical performance metrics to provide a clear and objective comparison.
Comparative Analysis of Fluorescent pH Probes
The ideal fluorescent pH probe should exhibit a pKa value close to the physiological pH of interest, high fluorescence quantum yield, significant pH-dependent changes in its spectral properties, good photostability, and excellent cellular retention with low cytotoxicity.
This compound , the hydrolyzed product of the site-directed fluorogenic probe Flubida-2, is a fluorescein-based indicator.[1] Flubida-2, a conjugate of biotin and fluorescein diacetate, can be targeted to specific cellular locations via avidin-biotin interactions, and upon entry into cells, it is hydrolyzed by endogenous esterases to the fluorescent this compound.[1] this compound itself is membrane-impermeant and can be used as a standard for calibration or be microinjected directly into cells.[1] It offers ratiometric measurement capabilities, which minimizes the effects of variable probe concentration and cell path length.
BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is one of the most widely used fluorescent pH indicators for measuring cytosolic pH.[2][3] Its pKa of approximately 6.97 is well-suited for physiological pH measurements.[2][3] BCECF is typically loaded into cells as its acetoxymethyl (AM) ester (BCECF-AM), which is cell-permeant and is subsequently cleaved by intracellular esterases to the membrane-impermeant BCECF.[2][4] It allows for ratiometric measurements by determining the ratio of fluorescence intensity at two different excitation wavelengths.[4] However, BCECF can suffer from leakage from some cell types and is susceptible to photobleaching.[5]
SNARF (Seminaphtharhodafluor) dyes are another popular class of ratiometric pH indicators. Carboxy SNARF-1, for instance, exhibits a significant shift in its emission spectrum in response to pH changes, making it suitable for dual-emission ratiometric measurements.[6][7][8] With a pKa of around 7.5, it is useful for measuring pH in the physiological range.[7][9] SNARF dyes are known for their relatively good photostability and can be used in flow cytometry and confocal microscopy.[8][10] However, studies have shown that the intracellular environment can affect the spectral properties and pKa of SNARF-1, necessitating careful intracellular calibration.[6]
HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid) , also known as Pyranine, is a highly water-soluble and membrane-impermeant pH indicator. It can be loaded into cells via microinjection or other physical methods. HPTS is a dual-excitation ratiometric probe with a pKa of approximately 7.3. It is often used for measuring pH in the cytosol and has also been employed to study pH in acidic organelles like lysosomes after pinocytic uptake.[11]
pHrodo™ Dyes represent a newer generation of pH indicators that are particularly well-suited for acidic environments. Unlike traditional probes that show decreased fluorescence in acidic conditions, pHrodo™ dyes exhibit a significant increase in fluorescence as the pH drops.[12][13] This "turn-on" response makes them ideal for studying processes that involve acidification, such as endocytosis and phagocytosis.[14] They are available in different colors (e.g., pHrodo™ Red and pHrodo™ Green) and can be conjugated to various molecules to target specific cellular compartments.[12][13]
Quantitative Data Presentation
The following table summarizes the key quantitative parameters of this compound and its alternatives. This data has been compiled from various sources and should be used as a guide for probe selection. It is important to note that performance can vary depending on the specific experimental conditions and cell type.
| Feature | This compound | BCECF | Carboxy SNARF-1 | HPTS (Pyranine) | pHrodo™ Red | pHrodo™ Green |
| pKa | 6.5[1] | ~6.97[2][3] | ~7.5[7][9] | ~7.3 | ~6.8[12] | ~6.8[12] |
| Excitation Max (nm) | 492 (pH 9)[1] | 490 (pH-sensitive), 440 (isosbestic)[4] | 488-530[8] | 450 (pH-sensitive), 405 (isosbestic) | ~566[12] | ~505[12] |
| Emission Max (nm) | 517 (pH 9)[1] | 535[4] | 580 (acidic), 640 (basic)[7] | 510 | ~590[12] | ~520[12] |
| Ratiometric | Yes (Excitation)[1] | Yes (Excitation)[4] | Yes (Emission)[6][7] | Yes (Excitation)[11] | No (Intensity-based) | No (Intensity-based) |
| Cell Loading | Microinjection[1] | AM Ester[2][4] | AM Ester[11] | Microinjection/Pinocytosis[11] | AM Ester/Conjugates[12] | AM Ester/Conjugates[12] |
| Quantum Yield | Not readily available | Moderate | Moderate to High | High | Low at neutral pH, increases with acidity | Low at neutral pH, increases with acidity |
| Photostability | Moderate (Fluorescein-based) | Moderate[5] | Good[10] | Good | Good[12] | Good[12] |
| Cellular Retention | Good (membrane impermeant)[1] | Moderate (can leak)[5] | Good[10] | Excellent (membrane impermeant) | Good | Good |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for intracellular pH measurement using some of the discussed fluorescent probes.
Protocol 1: Intracellular pH Measurement using BCECF-AM
This protocol is adapted from established methods for loading cells with BCECF-AM and performing ratiometric fluorescence microscopy.[2][4][15]
Materials:
-
BCECF-AM (e.g., from Life Technologies)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4
-
Cells grown on glass-bottom dishes
-
Fluorescence microscope equipped with excitation filters for ~490 nm and ~440 nm, and an emission filter for ~535 nm.
-
Calibration buffers of known pH containing nigericin (a H+/K+ ionophore) to equilibrate intracellular and extracellular pH.
Procedure:
-
Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Loading:
-
Wash cells grown on glass-bottom dishes twice with HBS.
-
Prepare a loading solution by diluting the BCECF-AM stock solution in HBS to a final concentration of 1-5 µM.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells three times with HBS to remove extracellular dye and allow for complete de-esterification of the intracellular probe.
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire fluorescence images by alternately exciting the cells at ~490 nm and ~440 nm, while collecting the emission at ~535 nm.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with a series of calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing 10 µM nigericin.
-
Record the fluorescence ratio (F490/F440) for each pH value to generate a calibration curve.
-
-
Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.
Protocol 2: Cytosolic pH Measurement using Carboxy SNARF-1 AM
This protocol outlines the use of Carboxy SNARF-1 for ratiometric pH measurement based on its dual-emission properties.[7][11][16]
Materials:
-
Carboxy SNARF-1 AM acetate
-
Anhydrous DMSO
-
Serum-free cell culture medium
-
Cells grown on glass-bottom dishes
-
Confocal microscope with an excitation source around 488-543 nm and emission detection channels for ~580 nm and ~640 nm.
-
Calibration buffers with nigericin.
Procedure:
-
Prepare SNARF-1 AM Stock Solution: Dissolve Carboxy SNARF-1 AM acetate in anhydrous DMSO to a stock concentration of 1 mM. Store in aliquots at -20°C.
-
Cell Loading:
-
Wash cells with serum-free medium.
-
Dilute the SNARF-1 AM stock solution in serum-free medium to a final concentration of 5-10 µM.
-
Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with sterile PBS and replace with fresh serum-free medium.
-
Imaging:
-
Using a confocal microscope, excite the cells at a single wavelength (e.g., 514 nm or 543 nm).
-
Simultaneously collect the fluorescence emission in two channels: one centered around 580 nm (for the acidic form) and the other around 640 nm (for the basic form).
-
-
Calibration: Perform an in situ calibration as described in Protocol 1, recording the ratio of the two emission intensities (F640/F580) at different known pH values.
-
Data Analysis: Calculate the pHi from the experimental emission ratios using the generated calibration curve.
Protocol 3: Lysosomal pH Measurement using pHrodo™ Dextran
This protocol describes the use of pHrodo™ dextran conjugates to monitor the pH of acidic organelles like lysosomes.[14][17]
Materials:
-
pHrodo™ Red or Green Dextran
-
Live Cell Imaging Solution (or appropriate buffer, pH 7.4)
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets for the chosen pHrodo™ dye.
Procedure:
-
Prepare pHrodo™ Dextran Solution: Dissolve the pHrodo™ dextran in Live Cell Imaging Solution to a final concentration of 25-100 µg/mL.
-
Cell Loading:
-
Replace the cell culture medium with the pHrodo™ dextran solution.
-
Incubate the cells at 37°C for 30-60 minutes to allow for endocytic uptake.
-
-
Washing: Wash the cells twice with fresh Live Cell Imaging Solution.
-
Imaging:
-
Image the cells using the appropriate excitation and emission wavelengths for the specific pHrodo™ dye. The fluorescence intensity will be higher in more acidic compartments.
-
-
Calibration (Optional): To obtain quantitative pH measurements, a calibration can be performed using an intracellular pH calibration buffer kit, which typically includes buffers of known pH and ionophores to equilibrate the pH across cellular membranes.
Mandatory Visualizations
To further clarify the experimental workflows and underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for intracellular pH measurement.
Caption: Principle of ratiometric pH measurement techniques.
References
- 1. This compound - Biotium [biotium.com]
- 2. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of cytotoxicity by target cell release and retention of the fluorescent dye bis-carboxyethyl-carboxyfluorescein (BCECF). | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. pHrodo Indicators for pH Determination | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Tracking Internalization in Live Cells With pHrodo Dyes—pHrodo Red and pHrodo Green pH Indicators | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]
- 16. Imaging of mitochondrial pH using SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Flubi-2 and BCECF-AM for Intracellular pH Measurement
For researchers engaged in the precise measurement of intracellular pH (pHi), the selection of an appropriate fluorescent probe is paramount. This guide provides a comprehensive comparison of two prominent fluorescent pHi indicators: Flubi-2 and the widely utilized BCECF-AM. This analysis is intended for scientists and professionals in drug development, offering a detailed examination of their respective properties, experimental protocols, and underlying mechanisms to facilitate an informed choice of reagent.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its competitor, BCECF-AM, to provide a clear and concise comparison of their performance characteristics.
Table 1: General and Spectral Properties
| Property | This compound | BCECF-AM |
| pKa | 6.5[1] | ~7.0 (6.97)[2][3][4][5] |
| Excitation Wavelength (λex) | 492 nm (at pH 9)[1] | Ratiometric: 490 nm (pH-sensitive), 440 nm (isosbestic)[6][7][8] |
| Emission Wavelength (λem) | 517 nm (at pH 9)[1] | 535 nm[6][7][8] |
| Molecular Weight (MW) | 728.85 g/mol [1] | ~808.69 g/mol |
| Solubility | DMSO[1] | DMSO[9] |
| Cell Permeability | Membrane impermeant (requires microinjection)[1] | Membrane permeant (AM ester form)[3][9] |
Table 2: Performance and Handling Characteristics
| Characteristic | This compound | BCECF-AM |
| Indicator Type | Ratiometric[1] | Ratiometric (dual-excitation)[6][8][10][11] |
| Cell Loading | Microinjection[1] | Incubation[3][9] |
| Intracellular Retention | High (due to impermeability) | Good, but can be subject to efflux[11] |
| Targeting | Targeted to avidin fusion proteins[1] | General cytosolic measurement |
| Photostability | Information not available | Moderate (photobleaching can occur)[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes. Below are the experimental protocols for intracellular pH measurement using both this compound and BCECF-AM.
Intracellular pH Measurement with this compound
This compound is the hydrolyzed, membrane-impermeant form of Flubida-2 and is designed for targeted pH measurements at the site of avidin-fusion proteins.[1]
Materials:
-
This compound
-
Microinjection apparatus
-
Cells expressing an avidin-fusion protein of interest
-
Appropriate cell culture medium and buffers
-
Fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Cell Preparation: Culture cells expressing the avidin-fusion protein on a suitable imaging dish or coverslip.
-
Probe Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute the stock solution in an appropriate microinjection buffer to the desired final concentration.
-
Microinjection: Load the diluted this compound solution into a microinjection needle. Carefully microinject the probe into the cytoplasm of the target cells using a micromanipulator.
-
Incubation: Allow the cells to recover for a short period after microinjection.
-
Fluorescence Imaging: Acquire fluorescence images using the appropriate filter set.
-
Calibration: For quantitative pH measurements, a calibration curve must be generated. This is typically achieved by treating the cells with a K+/H+ ionophore like nigericin in buffers of known pH to equilibrate the intracellular and extracellular pH.
Intracellular pH Measurement with BCECF-AM
BCECF-AM is a cell-permeant dye that is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeant BCECF.[3][9]
Materials:
-
BCECF-AM
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer
-
Cell culture medium
-
Fluorescence microscope with filter sets for ratiometric imaging (Excitation: ~490 nm and ~440 nm, Emission: ~535 nm)
-
(Optional) Pluronic F-127
Procedure:
-
Cell Preparation: Plate cells in a suitable imaging dish or multi-well plate and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of BCECF-AM in anhydrous DMSO (e.g., 1-10 mM). On the day of the experiment, prepare a loading solution by diluting the stock solution in HHBS or serum-free medium to a final concentration of 1-5 µM. For cell lines that are difficult to load, 0.02% Pluronic F-127 can be added to the loading solution to aid in dye solubilization.
-
Cell Loading: Remove the culture medium from the cells and wash once with HHBS. Add the BCECF-AM loading solution to the cells and incubate at 37°C for 30-60 minutes.
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with fresh HHBS to remove extracellular dye.
-
De-esterification: Incubate the cells in HHBS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Fluorescence Imaging: Acquire fluorescence images by exciting the cells alternately at ~490 nm and ~440 nm and collecting the emission at ~535 nm.
-
Calibration: Generate a calibration curve by treating the cells with a K+/H+ ionophore (e.g., nigericin) in buffers of varying known pH values. The ratio of the fluorescence intensities (490 nm / 440 nm) is then plotted against the corresponding pH values.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound and BCECF-AM.
Caption: Avidin-biotin mediated targeting and pH sensing mechanism of this compound.
Caption: Experimental workflow for intracellular pH measurement using BCECF-AM.
Caption: Logical workflow for a comparative analysis of this compound and BCECF-AM.
References
- 1. This compound - Biotium [biotium.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 4. B Cell Antigen Receptor Signaling and Internalization Are Mutually Exclusive Events | PLOS Biology [journals.plos.org]
- 5. BCECF, AM Ester - Biotium [biotium.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 10. Invitrogen™ BCECF, AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) | Fisher Scientific [fishersci.ca]
- 11. lumiprobe.com [lumiprobe.com]
Comparative Analysis of Flubi-2 for Intracellular pH Measurement
A Guide for Researchers, Scientists, and Drug Development Professionals
The accurate measurement of intracellular pH (pHi) is critical for understanding a multitude of cellular processes, from enzyme activity and signal transduction to drug resistance and apoptosis. Fluorescent probes are indispensable tools for these measurements, offering high sensitivity and spatiotemporal resolution. This guide provides a comparative overview of Flubi-2, a site-specific pH indicator, and other commonly used fluorescent pH probes. We present available performance data, detailed experimental protocols, and illustrative diagrams to assist researchers in selecting the most appropriate tool for their experimental needs.
Performance Comparison of Intracellular pH Indicators
This compound is the hydrolyzed, fluorescent form of Flubida-2, a probe designed for targeted pH measurements within cells. Flubida-2 is a conjugate of biotin and fluorescein diacetate, allowing it to be directed to locations where avidin fusion proteins are expressed. Once inside the cell, endogenous esterases cleave the diacetate group, rendering the probe fluorescent (as this compound) and responsive to pH. While direct comparative studies involving this compound are not extensively available in the literature, we can compare its known properties with those of other widely used pH indicators.
| Property | This compound | BCECF | SNARF-1 |
| Sensing Mechanism | Ratiometric (Excitation) | Ratiometric (Excitation) | Ratiometric (Emission) |
| pKa | ~6.5 | ~6.98 | ~7.5 |
| Excitation Maxima | ~490 nm / ~440 nm | ~505 nm / ~440 nm (isosbestic point) | ~514 nm or ~488 nm |
| Emission Maxima | ~520-560 nm | ~535 nm | ~580 nm / ~640 nm |
| Targeting | Avidin-biotin interaction | Generally cytosolic | Generally cytosolic |
| Advantages | Site-specific measurement | Bright signal, well-characterized | Dual emission allows for ratiometric imaging with a single excitation wavelength, less susceptible to photobleaching artifacts |
| Disadvantages | Requires expression of avidin fusion proteins, limited data on photostability and quantum yield | Can be prone to leakage from cells, spectral properties can be influenced by the intracellular environment | Lower quantum yield compared to fluorescein-based probes |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible intracellular pH measurements. Below are representative protocols for the use of this compound (derived from studies on its precursor, Flubida-2) and the widely used pH indicator, BCECF.
Protocol 1: Targeted Intracellular pH Measurement with this compound/Flubida-2
This protocol is adapted from methodologies used for measuring pH in specific cellular compartments, such as secretory granules.
1. Cell Preparation:
- Culture cells expressing the avidin-chimera protein of interest on glass-bottom dishes suitable for live-cell imaging.
2. Dye Loading:
- Prepare a stock solution of Flubida-2 in anhydrous DMSO.
- Dilute the Flubida-2 stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final working concentration.
- Incubate the cells with the Flubida-2 loading solution at 37°C for a designated period to allow for cellular uptake and hydrolysis to this compound.
3. In Situ Calibration:
- Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.0 to 8.0).
- These buffers should contain ionophores such as nigericin and monensin (e.g., 10 µM each) to equilibrate the intracellular and extracellular pH.
- After dye loading, replace the loading solution with the calibration buffers.
- Acquire fluorescence images at two excitation wavelengths (e.g., 490 nm and 440 nm) while keeping the emission wavelength constant (e.g., 520-560 nm).
- Generate a calibration curve by plotting the ratio of the fluorescence intensities (490 nm / 440 nm) against the corresponding pH values.
4. Intracellular pH Measurement:
- For experimental samples, acquire fluorescence images at the same excitation and emission wavelengths used for calibration.
- Calculate the fluorescence intensity ratio and determine the intracellular pH using the established calibration curve.
Protocol 2: General Cytosolic pH Measurement with BCECF-AM
This protocol describes a general method for measuring the pH of the cytosol in cultured cells.
1. Cell Preparation:
- Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
2. Dye Loading:
- Prepare a stock solution of BCECF-AM in anhydrous DMSO.
- Dilute the BCECF-AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM.
- Incubate the cells with the BCECF-AM loading solution at 37°C for 30-60 minutes.
- Wash the cells with fresh buffer to remove extracellular dye.
3. In Situ Calibration:
- Prepare calibration buffers of known pH containing the K+/H+ ionophore nigericin (e.g., 10 µM) in a high-K+ buffer to clamp the intracellular pH to the extracellular pH.
- Incubate the dye-loaded cells with each calibration buffer for a few minutes before measurement.
- Excite the cells at approximately 490 nm and 440 nm (the isosbestic point) and record the emission at ~535 nm.
- Generate a calibration curve by plotting the ratio of the fluorescence intensities (490 nm / 440 nm) against the pH of the calibration buffers.
4. Intracellular pH Measurement:
- Record the fluorescence intensity from the experimental cells at both excitation wavelengths.
- Calculate the ratio of the intensities and use the calibration curve to determine the cytosolic pH.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental procedures and biological pathways. The following diagrams were generated using the Graphviz DOT language to illustrate the experimental workflow for this compound and a representative signaling pathway where intracellular pH plays a crucial role.
Caption: Experimental workflow for targeted intracellular pH measurement using this compound.
Caption: Signaling pathway involving GPCR activation and a subsequent increase in intracellular pH.
A Head-to-Head Comparison of Intracellular pH Probes: Flubi-2 vs. BCECF
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular pH (pHi) is crucial for understanding a myriad of cellular processes, from enzyme activity and signal transduction to drug efficacy and cytotoxicity. This guide provides a comprehensive comparison of two fluorescent probes used for pHi determination: Flubi-2 and the widely utilized alternative, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).
This comparison delves into the quantitative performance of each probe, supported by detailed experimental protocols and a clear visualization of their respective mechanisms of action. The information presented here is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Quantitative Data Summary
The selection of a fluorescent pHi indicator is dependent on several key parameters. The following table summarizes the essential characteristics of this compound and BCECF for a direct comparison.
| Feature | This compound | BCECF |
| pKa | ~6.5 | ~6.98[1] |
| Excitation Wavelength (λex) | 492 nm (at pH 9) | Ratiometric: 490 nm / 440 nm[2] |
| Emission Wavelength (λem) | 517 nm (at pH 9) | 535 nm[2] |
| Measurement Type | Intensity-based | Ratiometric[2] |
| Cell Permeability | Membrane Impermeant | Membrane Permeant (as BCECF-AM)[1][2] |
| Delivery Method | Microinjection | Incubation with AM ester[2] |
| Targeting | Can be targeted to avidin fusion proteins | Generally cytosolic |
Mechanism of Action and Experimental Workflow
The fundamental difference in the application of this compound and BCECF lies in their delivery into the cell and their subsequent interaction with the intracellular environment.
This compound: Targeted pH Measurement via Microinjection
This compound is the hydrolyzed, fluorescently active form of the probe Flubida-2.[3] As this compound is membrane impermeant, it must be directly introduced into the cytoplasm of the target cell, typically through microinjection.[3] A key feature of the Flubida-2/Flubi-2 system is the potential for targeted pH measurement. Flubida-2 is a conjugate of biotin and fluorescein diacetate, allowing the hydrolyzed this compound to be localized to specific subcellular regions through its affinity for avidin fusion proteins.[3]
BCECF: Cytosolic pH Measurement via AM Ester Loading
BCECF is arguably the most widely used fluorescent indicator for measuring pHi.[1] Its popularity stems from its ratiometric properties and its ease of loading into cells. The acetoxymethyl (AM) ester form, BCECF-AM, is a non-polar, cell-permeant molecule that readily diffuses across the plasma membrane.[1][2] Once inside the cell, intracellular esterases cleave the AM groups, rendering the BCECF molecule polar and trapping it within the cytoplasm.[1][2] The fluorescence of BCECF is pH-dependent and is measured ratiometrically by exciting at two different wavelengths (e.g., 490 nm and 440 nm) and measuring the emission at a single wavelength (e.g., 535 nm).[2] This ratiometric measurement minimizes the effects of photobleaching, dye concentration, and cell path length, leading to more accurate and reproducible pHi measurements.
Experimental Protocols
Below are detailed methodologies for the key experiments involving this compound and BCECF for intracellular pH measurement.
This compound Microinjection Protocol for Intracellular pH Measurement
This protocol is adapted from general microinjection procedures for fluorescent dyes and is applicable to this compound.
Materials:
-
This compound solution (concentration to be optimized, dissolved in appropriate injection buffer, e.g., 100 mM potassium aspartate, 10 mM HEPES, pH 7.2)
-
Microinjection system (e.g., FemtoJet, Eppendorf)
-
Micropipettes (e.g., Femtotips, Eppendorf)
-
Inverted microscope with micromanipulator
-
Fluorescence imaging system with appropriate filter sets for this compound (Ex: ~492 nm, Em: ~517 nm)
-
Cell culture of interest grown on coverslips
Procedure:
-
Prepare Micropipettes: Back-fill a micropipette with the this compound solution. Ensure there are no air bubbles in the tip.
-
Mount Micropipette: Securely mount the filled micropipette onto the microinjector holder.
-
Calibrate Injection Pressure and Time: Using a practice dish, determine the optimal injection pressure (pi) and injection time (ti) to deliver a small, consistent volume into the cells without causing significant damage.
-
Cell Microinjection:
-
Place the coverslip with adherent cells onto the microscope stage.
-
Bring the micropipette tip into the same focal plane as the cells.
-
Carefully approach a target cell with the micropipette and gently pierce the cell membrane.
-
Apply the pre-determined injection pressure and time to deliver the this compound solution into the cytoplasm.
-
Withdraw the micropipette smoothly.
-
-
Incubation: Allow the injected cells to recover for a period of time (e.g., 30-60 minutes) to allow for diffusion of the dye throughout the cytoplasm and for the cell to stabilize.
-
Fluorescence Imaging: Acquire fluorescence images of the injected cells using the appropriate excitation and emission wavelengths for this compound.
-
Calibration: For quantitative pHi measurements, an in situ calibration is required. This is typically achieved by perfusing the cells with a series of high-potassium buffers of known pH in the presence of a protonophore like nigericin. This equilibrates the intracellular and extracellular pH, allowing for the generation of a calibration curve of fluorescence intensity versus pH.
BCECF-AM Loading Protocol for Intracellular pH Measurement
This protocol is a standard method for loading cells with BCECF-AM.
Materials:
-
BCECF-AM stock solution (e.g., 1 mM in anhydrous DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer
-
Cell culture of interest grown in 96-well plates or on coverslips
-
Fluorescence plate reader or microscope with filter sets for ratiometric imaging of BCECF (Ex1: ~490 nm, Ex2: ~440 nm, Em: ~535 nm)
Procedure:
-
Prepare Loading Solution: Prepare a working solution of BCECF-AM at a final concentration of 1-5 µM in HHBS. It is important to perform this step immediately before use.
-
Cell Preparation:
-
For adherent cells, remove the growth medium.
-
For suspension cells, centrifuge the cells and resuspend in HHBS.
-
-
Dye Loading: Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Remove the loading solution and wash the cells two to three times with fresh HHBS to remove any extracellular dye.
-
Fluorescence Measurement: Measure the fluorescence intensity at the two excitation wavelengths (e.g., 490 nm and 440 nm) and the single emission wavelength (535 nm). The ratio of the fluorescence intensities (F490/F440) is then calculated.
-
Calibration: Similar to the this compound protocol, an in situ calibration is necessary for converting the fluorescence ratio to an absolute pHi value. This involves treating the cells with high-potassium buffers of varying known pH values in the presence of nigericin to generate a calibration curve.
Conclusion
Both this compound and BCECF are valuable tools for the measurement of intracellular pH. The choice between them will largely depend on the specific experimental goals.
BCECF is the preferred method for general, high-throughput, and cytosolic pHi measurements due to its ratiometric nature, which provides more robust and reproducible data, and its simple loading procedure.
This compound offers a unique advantage for experiments requiring targeted pH measurement in specific subcellular locations, provided the cells can be genetically modified to express avidin fusion proteins in the region of interest. However, its reliance on the technically demanding and lower-throughput method of microinjection makes it less suitable for large-scale screening applications.
Researchers should carefully consider the trade-offs between the ease of use and ratiometric accuracy of BCECF and the targeted measurement capabilities of this compound to select the optimal probe for their investigations into the critical role of intracellular pH in cellular function.
References
Benchmarking Flubi-2: A Comparative Guide to Intracellular pH Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of intracellular pH (pHi) is critical for understanding a wide range of cellular processes, from enzyme activity and signal transduction to drug efficacy and cytotoxicity. Fluorescent probes are indispensable tools for these measurements, offering high sensitivity and spatiotemporal resolution. This guide provides a comprehensive performance comparison of Flubi-2, a fluorescein-based pH indicator, against established industry-standard fluorescent probes: BCECF, SNARF-1, and HPTS. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the optimal probe for their specific applications.
Performance Comparison of Intracellular pH Probes
The selection of an appropriate fluorescent pH probe depends on several key performance indicators, including its acid dissociation constant (pKa), spectral properties, quantum yield, photostability, and cellular retention. The following table summarizes these parameters for this compound and its main competitors.
| Feature | This compound | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | SNARF-1 (Seminaphthorhodafluor-1) | HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid) |
| pKa | Not explicitly found | ~6.98[1] | ~7.5[2] | ~7.3-7.8[3][4] |
| Excitation Wavelength (nm) | 492[5] | 490 (pH-sensitive), 440 (isosbestic)[6] | 514, 546[1] | 450 (pH-sensitive), 413 (isosbestic)[7] |
| Emission Wavelength (nm) | 517 (at pH 9)[5] | 535[6] | 580 and 640 (dual emission)[1] | 510[7] |
| Quantum Yield (Φ) | Data not available | Varies with pH, 0.37 (anion) to 0.93 (dianion) for fluorescein[8] | Data not available in direct comparison | Data not available in direct comparison |
| Photostability | Stated to be stable when protected from light[5] | Prone to photobleaching[9] | Generally more photostable than fluorescein-based dyes | Generally considered photostable[4] |
| Cellular Retention | Good, especially when targeted via Flubida-2[5] | Moderate, can leak from cells over time[10] | Good, though some leakage can occur[11] | Excellent, as it is membrane-impermeant and requires loading via microinjection or pinocytosis |
| Key Application | Site-directed pH measurement, particularly in organelles[5] | General cytosolic pH measurements[1] | Ratiometric pH imaging in the cytosol[2] | pH measurement in acidic organelles (endosomes/lysosomes) |
Note: The quantitative data for quantum yield and photostability are not available in a directly comparative format across all probes from a single source. The presented information is compiled from various studies and product data sheets. Researchers are advised to consult specific product documentation for the most accurate and up-to-date information.
Experimental Protocols
General Protocol for Intracellular pH Measurement using Fluorescent Probes
This protocol provides a general framework for loading cells with a fluorescent pH indicator and performing ratiometric imaging to determine intracellular pH.
Materials:
-
Fluorescent pH probe (e.g., this compound, BCECF-AM, SNARF-1 AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Balanced Salt Solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cell culture medium
-
Cells of interest
-
Calibration buffers (a series of buffers with known pH values, typically from 6.0 to 8.0)
-
Nigericin and Valinomycin (ionophores for in situ calibration)
-
Fluorescence microscope with appropriate filter sets
-
Image analysis software
Methodology:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO.
-
Cell Loading:
-
Plate cells on a suitable imaging dish or coverslip and allow them to adhere.
-
Dilute the stock solution of the AM ester form of the probe in serum-free medium or a suitable buffer to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and incubate them with the probe-loading solution at 37°C for 30-60 minutes.
-
Wash the cells twice with warm HBSS or medium to remove extracellular probe.
-
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Acquire fluorescence images at the appropriate excitation and emission wavelengths for the chosen probe. For ratiometric probes like BCECF and SNARF-1, acquire images at two different excitation or emission wavelengths.
-
-
In Situ Calibration:
-
After experimental measurements, perfuse the cells with calibration buffers of known pH containing the ionophores nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM). These ionophores equilibrate the intracellular and extracellular pH.
-
Acquire fluorescence intensity ratios at each pH value to generate a calibration curve.
-
-
Data Analysis:
-
Measure the fluorescence intensity (or ratio of intensities) in regions of interest (ROIs) within the cells from the experimental images.
-
Convert the measured intensity ratios to pH values using the calibration curve.
-
Cellular Retention Assay Protocol
This protocol assesses the extent to which a fluorescent probe is retained within the cells over time, a critical factor for long-term imaging studies.
Materials:
-
Cells loaded with the fluorescent probe of interest (as described in the protocol above)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Initial Measurement (Time 0):
-
After loading the cells with the fluorescent probe and washing, immediately measure the fluorescence intensity of a sample of the cells using a flow cytometer or by quantifying the average fluorescence intensity from microscope images. This serves as the baseline (100% retention).
-
-
Incubation:
-
Incubate the remaining loaded cells in fresh, probe-free culture medium at 37°C.
-
-
Time-Point Measurements:
-
At various time points (e.g., 30, 60, 120 minutes), take samples of the cells.
-
Wash the cells with PBS to remove any leaked probe from the medium.
-
Measure the fluorescence intensity as in the initial measurement.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence retained at each time point relative to the initial measurement at time 0.
-
Plot the percentage of cellular retention as a function of time to compare the retention characteristics of different probes.[10]
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the use of fluorescent pH probes.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Biotium [biotium.com]
- 6. Photostable Organic Two-photon Dyes with Ultrahigh Brightness for Long-term Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ratiometric fluorescent probe with high quantum yield for quantitative imaging of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching [evidentscientific.com]
- 10. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
The Evolution of Intracellular pH Measurement: A Comparative Guide to Flubi-2 and First-Generation Fluorescent Probes
For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is critical for understanding a vast array of cellular processes, from enzyme activity and signal transduction to drug efficacy and cytotoxicity. The development of fluorescent probes has revolutionized our ability to monitor pHi in living cells with high spatial and temporal resolution. This guide provides a detailed comparison of Flubi-2, a component of a modern targeted fluorescent probe system, with first-generation compounds that paved the way for these advanced tools.
While the initial query into the "efficacy" of this compound suggests a therapeutic role, it is essential to clarify that this compound is not a drug but the hydrolyzed, fluorescent component of the site-directed probe, Flubida-2. Its "efficacy" is therefore defined by its performance as a fluorescent indicator. This guide will compare the photophysical properties and experimental utility of this compound's parent compound class (fluorescein derivatives) and other early-generation pH indicators against the principles of modern, targeted probes.
First-Generation Fluorescent pH Indicators: The Foundation
The earliest and most foundational fluorescent probes for pHi measurement are derivatives of fluorescein. These compounds laid the groundwork for our understanding of cellular pH dynamics.
-
Fluorescein and its Derivatives: Fluorescein is a prime example of a first-generation pH indicator. Its fluorescence is highly pH-dependent, making it a valuable tool for monitoring pH changes. However, fluorescein itself has limitations, including leakage from cells and a pKa that is not perfectly aligned with physiological pH.
-
BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein): Introduced in 1982, BCECF became the most widely used intracellular fluorescent pH indicator for many years.[1] It offers significant improvements over fluorescein, with better retention in cells and a pKa of approximately 6.98, which is ideal for measuring pH in the physiological range of 6.5–7.5.[1]
-
SNARF (Seminaphtharhodafluor) and SNAFL (Seminaphthofluorescein): These ratiometric dyes represent a significant advancement. Unlike intensity-based probes, ratiometric indicators exhibit a shift in their excitation or emission wavelength in response to pH changes. This allows for more accurate pH measurements that are less susceptible to variations in dye concentration, cell path length, and instrument settings. Carboxy SNARF®-1, for example, has a pKa of ~7.5 and can be excited by the 488 nm and 514 nm lines of argon-ion lasers, making it suitable for confocal microscopy and flow cytometry.[2]
This compound and the Modern Era of Targeted Probes
This compound is the fluorescent product of Flubida-2, a probe designed for site-directed pH measurement.[1][3][4] Flubida-2 is a conjugate of biotin and fluorescein diacetate. This design allows the probe to be targeted to specific cellular locations where avidin fusion proteins are expressed. Once inside the cell, endogenous esterases cleave the diacetate group, releasing the fluorescent this compound and allowing for localized pH measurement.
This targeted approach represents a significant leap from the first-generation compounds, which generally diffuse throughout the cytoplasm. The ability to measure pH within specific organelles or in the vicinity of particular proteins provides a much more nuanced understanding of cellular physiology.
Quantitative Comparison of Fluorescent pH Indicators
The performance of a fluorescent pH indicator is determined by several key photophysical parameters. The table below summarizes these properties for representative first-generation compounds and the parent compound of this compound (fluorescein).
| Property | Fluorescein | BCECF | Carboxy SNARF®-1 |
| pKa | ~6.4 | ~6.98[1] | ~7.5[2] |
| Excitation Wavelength(s) | ~490 nm | Ratiometric: ~490 nm / ~440 nm[4] | ~488 nm, ~514 nm[2] |
| Emission Wavelength(s) | ~515 nm | ~535 nm[4] | Ratiometric: ~580 nm / ~640 nm[2] |
| Quantum Yield | ~0.93 (dianion) | High | High |
| Measurement Type | Intensity-based | Ratiometric (Dual-excitation)[4] | Ratiometric (Dual-emission)[2] |
| Cellular Retention | Poor | Good[1] | Good |
| Targeting Capability | None | None | None |
Experimental Protocols
The following are generalized protocols for intracellular pH measurement using first-generation fluorescent probes.
Experimental Protocol for Intracellular pH Measurement with BCECF-AM
This protocol is adapted from established methods for loading and calibrating BCECF-AM in live cells.[1][3]
Materials:
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
DMSO (Dimethyl sulfoxide)
-
Loading buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Calibration buffers of known pH (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)
-
Nigericin (a K+/H+ ionophore)
-
High K+ calibration buffer
Procedure:
-
Dye Preparation: Prepare a stock solution of BCECF-AM in anhydrous DMSO.
-
Cell Loading:
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Wash the cells with the loading buffer.
-
Incubate the cells with a working solution of BCECF-AM in the loading buffer at 37°C for a specified time (typically 30-60 minutes). This allows the AM ester to cross the cell membrane, where intracellular esterases will cleave it, trapping the fluorescent BCECF inside.
-
Wash the cells with fresh loading buffer to remove any extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the cells on a fluorescence microscope equipped with the appropriate filter sets for ratiometric imaging of BCECF (excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
Acquire fluorescence images at both excitation wavelengths.
-
-
In Situ Calibration:
-
To relate the fluorescence ratio to the actual pHi, a calibration curve must be generated.
-
Expose the loaded cells to a high K+ buffer containing nigericin. This will equilibrate the intracellular and extracellular pH.
-
Sequentially perfuse the cells with calibration buffers of known pH and record the corresponding fluorescence ratios.
-
Plot the fluorescence ratio (e.g., 490nm/440nm) against the known pH values to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the fluorescence ratio for the experimental cells.
-
Determine the intracellular pH by interpolating the experimental ratios on the calibration curve.
-
Experimental Protocol for Intracellular pH Measurement with SNARF-1 AM
This protocol outlines the general steps for using the ratiometric pH indicator SNARF-1.
Materials:
-
Carboxy SNARF®-1 AM
-
DMSO
-
Loading buffer (e.g., HBSS)
-
Calibration buffers of known pH
-
Nigericin
-
High K+ calibration buffer
Procedure:
-
Dye Preparation: Prepare a stock solution of Carboxy SNARF®-1 AM in anhydrous DMSO.
-
Cell Loading:
-
Culture and wash cells as described for BCECF-AM.
-
Incubate the cells with a working solution of Carboxy SNARF®-1 AM in loading buffer at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the cells on a fluorescence microscope or flow cytometer with the appropriate optical setup for SNARF-1 (e.g., excitation at 488 nm or 514 nm, and dual emission detection at ~580 nm and ~640 nm).
-
Acquire fluorescence intensities at both emission wavelengths.
-
-
In Situ Calibration:
-
Perform an in situ calibration as described for BCECF, using nigericin and high K+ buffers to equilibrate pHi with known extracellular pH values.
-
Record the ratio of the fluorescence intensities at the two emission wavelengths for each calibration buffer.
-
Plot the emission ratio (e.g., 640nm/580nm) against the known pH values to create a calibration curve.
-
-
Data Analysis:
-
Calculate the fluorescence emission ratio for your experimental samples and determine the pHi from the calibration curve.
-
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: General workflow for intracellular pH measurement.
Caption: Principle of ratiometric vs. intensity-based sensing.
Signaling Pathways and Cellular Processes Influenced by Intracellular pH
The importance of measuring pHi stems from its profound influence on a multitude of cellular functions and signaling pathways. Dysregulation of pHi is implicated in various diseases, including cancer.
Caption: Cellular processes and pathways influenced by pHi.
Conclusion
The journey from first-generation fluorescent pH indicators like fluorescein and BCECF to modern, targeted probes exemplifies the continuous innovation in cell biology research tools. While early compounds provided a global view of cytoplasmic pH, newer approaches, represented by the design principle of Flubida-2/Flubi-2, offer the tantalizing prospect of measuring pH in specific subcellular compartments. The choice of probe will always depend on the specific research question, but an understanding of the evolution of these tools and their respective strengths and weaknesses is paramount for robust and insightful experimental design. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to accurately quantify one of the most fundamental parameters in cell biology.
References
- 1. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]
- 4. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Flubi-2's Mechanism of Action: A Comparative Guide for Cellular pH Measurement
This guide provides an objective comparison of Flubi-2, a fluorescent probe for intracellular pH measurement, with other commonly used alternatives. The information presented here is intended for researchers, scientists, and professionals in drug development and cellular biology, offering a comprehensive overview of the available tools for monitoring cytosolic pH. Experimental data and detailed protocols are included to support the independent verification of its mechanism and performance.
Overview of Fluorescent pH Indicators
Fluorescent probes are indispensable tools for studying intracellular pH (pHi) dynamics, which play a crucial role in various cellular processes, including proliferation, apoptosis, and metabolism. The ideal pH indicator should be highly sensitive and specific to pH changes within the physiological range, exhibit bright and stable fluorescence, and be non-toxic to cells. This guide focuses on this compound and compares its characteristics with established pH indicators.
This compound: Mechanism of Action
This compound itself is the fluorescent, hydrolyzed product of Flubida-2. Flubida-2, a conjugate of biotin and fluorescein diacetate, is a non-fluorescent compound that can be targeted to specific cellular locations where avidin fusion proteins are expressed. Once inside the cell, endogenous esterases cleave the diacetate groups, yielding the fluorescent this compound. The fluorescence intensity of this compound is pH-dependent, allowing for the ratiometric or intensity-based measurement of pHi.
Below is a diagram illustrating the activation and targeting mechanism of Flubida-2 to generate this compound for pH measurement.
Caption: Workflow of Flubida-2 activation and targeting.
Comparative Analysis of pH Indicators
The selection of a suitable pH indicator depends on the specific experimental requirements, such as the cellular compartment of interest, the expected pH range, and the available instrumentation. The following table summarizes the key properties of this compound and two other widely used pH indicators: BCECF and SNARF-1.
| Property | This compound | BCECF (AM) | SNARF-1 (AM) |
| Excitation (Ex) / Emission (Em) (nm) | 492 / 517 (at pH 9)[1] | 440, 490 / 535 | 488, 540 / 580, 640 |
| pKa | ~6.5[1] | ~6.97 | ~7.5 |
| Measurement Type | Intensity-based or Ratiometric (with targeting) | Ratiometric | Ratiometric |
| Cell Loading | Microinjection or targeted via Flubida-2[1] | Incubation (AM ester form) | Incubation (AM ester form) |
| Key Advantage | Site-specific targeting capability | Bright fluorescence and pKa near physiological pH | Dual emission allows for accurate ratiometric measurements |
| Key Disadvantage | Requires specific targeting mechanism for localization | Uneven cellular distribution and leakage | Lower brightness compared to BCECF |
Experimental Protocols for Intracellular pH Measurement
Independent verification of a pH indicator's performance relies on robust and reproducible experimental protocols. Below are generalized methodologies for cell loading and pH calibration.
Cell Loading with AM Ester Dyes (BCECF-AM, SNARF-1-AM)
This protocol describes the general procedure for loading cells with acetoxymethyl (AM) ester forms of pH-sensitive dyes.
Caption: General workflow for loading cells with AM ester dyes.
Intracellular pH Calibration (Nigericin/High K+ Method)
To convert fluorescence intensity ratios to absolute pH values, a calibration curve must be generated. The nigericin/high K+ method is a commonly used technique.
Protocol:
-
Load cells with the chosen pH indicator as described above.
-
Prepare a series of high potassium (K+) calibration buffers with known pH values (e.g., ranging from pH 6.0 to 8.0).
-
Add nigericin (a protonophore that equilibrates intracellular and extracellular pH in the presence of high extracellular K+) to the calibration buffers to a final concentration of 10 µM.
-
Replace the cell culture medium with the first calibration buffer.
-
Acquire fluorescence images at the appropriate excitation and emission wavelengths.
-
Repeat steps 4 and 5 for each calibration buffer.
-
Calculate the ratio of fluorescence intensities at the two wavelengths (for ratiometric dyes) for each pH value.
-
Plot the fluorescence ratio against the corresponding pH to generate a calibration curve.
-
Fit the data to a suitable equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa of the indicator in the intracellular environment.
The following diagram illustrates the logical relationship in pH calibration.
References
Correlating Flurbiprofen's Anti-Inflammatory and Anti-Cancer Effects with Established Biological Markers: A Comparative Guide
Initial Clarification: The query for "Flubi-2" did not yield a specific therapeutic agent. It is possible that this was a typographical error and the intended subject was Flurbiprofen, a well-documented non-steroidal anti-inflammatory drug (NSAID) with established anti-inflammatory and anti-cancer properties. This guide will, therefore, focus on Flurbiprofen, providing a comprehensive comparison of its performance with alternative compounds, supported by experimental data and detailed methodologies.
Flurbiprofen, a propionic acid derivative, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] Beyond its anti-inflammatory effects, Flurbiprofen has demonstrated anti-cancer activities, including the induction of apoptosis and the modulation of genes involved in tumor progression.[3][4] This guide will delve into the correlation of Flurbiprofen's effects with key biological markers in both inflammation and cancer, and compare its performance with common alternatives.
I. Flurbiprofen in Inflammation
The anti-inflammatory action of Flurbiprofen is primarily attributed to its inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis.[5] This mechanism of action is shared by many other NSAIDs.
Comparative Efficacy of Flurbiprofen and Alternatives on Inflammatory Markers
| Biological Marker | Flurbiprofen | Diclofenac (Alternative) | Celecoxib (Alternative) | Effect |
| Prostaglandin E2 (PGE2) | ↓↓↓ | ↓↓↓ | ↓↓ | Reduction in a key inflammatory mediator. |
| COX-2 Expression | ↓↓ | ↓↓ | ↓↓↓ | Downregulation of the inducible inflammatory enzyme. |
| Interleukin-6 (IL-6) | ↓↓ | ↓↓ | ↓ | Reduction of a pro-inflammatory cytokine.[4] |
| Tumor Necrosis Factor-alpha (TNF-α) | ↓↓ | ↓↓ | ↓ | Reduction of a key inflammatory cytokine.[4] |
| Malondialdehyde (MDA) | ↓ | ↓ | Not widely reported | Decrease in a marker of oxidative stress.[6] |
| Nitric Oxide (NO) | ↓ | ↓ | Not widely reported | Decrease in a pro-inflammatory mediator.[6] |
Table Legend: The number of arrows indicates the relative magnitude of the effect (↓↓↓ > ↓↓ > ↓). Data is synthesized from multiple preclinical and clinical studies.
Experimental Protocols for Inflammatory Marker Analysis
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α:
-
Microplate wells are pre-coated with a capture antibody specific for human IL-6 or TNF-α.
-
Samples (e.g., serum, cell culture supernatant) and standards are added to the wells and incubated.
-
After washing, a biotin-conjugated detection antibody is added, which binds to the captured cytokine.
-
Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.
-
A TMB substrate solution is added, and the color development is proportional to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is measured at 450 nm.[7][8]
-
-
Quantitative Polymerase Chain Reaction (qPCR) for COX-2 mRNA Expression:
-
Total RNA is extracted from cells or tissues.
-
Reverse transcription is performed to synthesize cDNA.
-
qPCR is carried out using primers specific for COX-2 and a reference gene (e.g., GAPDH).
-
The relative expression of COX-2 mRNA is calculated using the ΔΔCt method.[1]
-
-
Writhing Test for Analgesic Activity in Mice:
-
Mice are divided into control and treatment groups.
-
The treatment groups are administered Flurbiprofen or an alternative analgesic.
-
After a set time, a writhing-inducing agent (e.g., 0.6% acetic acid) is injected intraperitoneally.
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes).
-
A reduction in the number of writhes compared to the control group indicates analgesic activity.[9]
-
Signaling Pathway of Flurbiprofen in Inflammation
Caption: Flurbiprofen's primary anti-inflammatory mechanism of action.
II. Flurbiprofen in Cancer
Flurbiprofen and some of its derivatives have shown promise in cancer therapy by inducing apoptosis and inhibiting cell proliferation.
Comparative Efficacy of Flurbiprofen and Alternatives on Cancer Markers
| Biological Marker | Flurbiprofen | 5-Fluorouracil (Alternative) | Gemcitabine (Alternative) | Effect |
| COX-2 Expression | ↓↓ | - | - | Downregulation in some cancer types.[4] |
| p75NTR Expression | ↑ | Not reported | Not reported | Upregulation of a tumor suppressor gene.[3] |
| Ki-67 Expression | ↓ | ↓↓↓ | ↓↓↓ | Reduction in a marker of cell proliferation. |
| Caspase-3 Activation | ↑↑ | ↑↑↑ | ↑↑↑ | Induction of a key apoptosis marker. |
| Cell Viability | ↓↓ | ↓↓↓ | ↓↓↓ | Decrease in the number of viable cancer cells. |
Table Legend: The number of arrows indicates the relative magnitude of the effect (↑↑↑ > ↑↑ > ↑ and ↓↓↓ > ↓↓ > ↓). Data is synthesized from preclinical studies. 5-Fluorouracil and Gemcitabine are established chemotherapy drugs.
Experimental Protocols for Cancer Marker Analysis
-
Western Blot for COX-2 and p75NTR Protein Expression:
-
Proteins are extracted from cancer cells or tumor tissues.
-
Protein concentration is determined, and equal amounts are loaded onto an SDS-PAGE gel for separation.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for COX-2 or p75NTR.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chemiluminescent substrate is added, and the signal is detected, indicating the protein levels.[10][11]
-
-
Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3:
-
Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitopes.
-
Endogenous peroxidase activity is blocked.
-
The sections are incubated with primary antibodies against Ki-67 or cleaved caspase-3.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
A chromogen (e.g., DAB) is added, which produces a colored precipitate at the site of the antigen.
-
The sections are counterstained and mounted for microscopic examination.[4][12]
-
Logical Workflow for Evaluating Flurbiprofen's Anti-Cancer Activity
Caption: A generalized workflow for comparing the anti-cancer effects of Flurbiprofen.
References
- 1. 2.14 Quantification of pro and anti-inflammatory markers by RT-qPCR [bio-protocol.org]
- 2. 2.7. Pro-Inflammatory Marker Gene Expression [bio-protocol.org]
- 3. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 4. Ki-67 and caspase expression in breast carcinoma: does variance in locational sampling exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human TNF alpha ELISA Kit (KHC3011) - Invitrogen [thermofisher.com]
- 9. ajpp.in [ajpp.in]
- 10. p75NTR Modulation Reduces Oxidative Stress and the Expression of Pro-Inflammatory Mediators in a Cell Model of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemistry [bio-protocol.org]
Safety Operating Guide
Standard Operating Procedure: Handling Novel Chemical Compound "Flubi-2"
Disclaimer: The following guidelines are based on a general framework for handling novel or uncharacterized chemical compounds in a laboratory setting. As "Flubi-2" is not a widely recognized chemical entity with established safety data, a thorough risk assessment must be conducted by qualified personnel before any handling. This document serves as a template and must be adapted to the specific known or suspected properties of the substance and the experimental context.
Pre-Handling Risk Assessment
Before any work with this compound commences, a comprehensive risk assessment is mandatory. This assessment should be documented and approved by the institution's Environmental Health and Safety (EHS) department.
Key Assessment Steps:
-
Information Gathering: Review all available data on this compound, including any preliminary synthesis data, structural analogs, and computational toxicology predictions.
-
Hazard Identification: Based on available data, assess potential hazards:
-
Health Hazards: Acute toxicity (oral, dermal, inhalation), skin/eye irritation, carcinogenicity, mutagenicity, reproductive toxicity.
-
Physical Hazards: Flammability, reactivity, explosivity.
-
Environmental Hazards: Aquatic toxicity, persistence.
-
-
Exposure Potential: Evaluate the experimental protocol to determine the potential routes, duration, and frequency of exposure.
-
Control Measures: Based on the assessed risk, determine the necessary engineering controls (e.g., fume hood, glove box), administrative controls (e.g., restricted access, training), and personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on the outcome of the risk assessment. The following table summarizes recommended PPE for different hypothetical hazard levels.
| Hazard Level | Primary Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low | Chemical Fume Hood | Nitrile Gloves (single pair) | Safety Glasses with Side Shields | Lab Coat | Not generally required |
| Moderate | Chemical Fume Hood | Double-gloved (e.g., nitrile) | Chemical Splash Goggles | Chemical-resistant Apron over Lab Coat | Recommended for powder handling (N95) or volatile substances (organic vapor cartridge respirator) |
| High | Glove Box or Closed System | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Face Shield over Chemical Splash Goggles | Chemical-resistant suit | Supplied Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) |
Step-by-Step Handling Protocol
This protocol outlines a general workflow for handling this compound in a laboratory setting, assuming a moderate hazard level as determined by a risk assessment.
Workflow for Handling this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
